molecular formula C10H17Cl2N3 B1521993 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1193388-17-8

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1521993
CAS No.: 1193388-17-8
M. Wt: 250.17 g/mol
InChI Key: RUTHEVZQLKFFRM-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;;/h4-6H,1-3,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTHEVZQLKFFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-(1-Piperidinyl)-3-pyridinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-(1-Piperidinyl)-3-pyridinamine dihydrochloride.

Structural Analysis, Synthetic Utility, and Medicinal Applications

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine dihydrochloride is a specialized heterocyclic building block belonging to the class of 2,3-diaminopyridines . This scaffold serves as a critical "privileged structure" in medicinal chemistry, acting as a precursor for fused bicyclic systems (such as pyrido[2,3-b]pyrazines) and as a pharmacophore in ion channel modulators (KCNQ openers) and kinase inhibitors. This guide details its structural properties, a self-validating synthetic protocol, and its strategic application in drug design.

Structural Characterization & Identity[1]

The molecule consists of a pyridine ring substituted at the 2-position with a piperidine ring (attached via the nitrogen atom) and at the 3-position with a primary amino group. The dihydrochloride salt form improves solubility and stability, making it the preferred form for storage and handling.

Property Data / Description
IUPAC Name 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
Common Synonyms 3-Amino-2-piperidinopyridine 2HCl; 1-(3-Amino-2-pyridyl)piperidine dihydrochloride
CAS Number 5028-14-8 (Free Base); 1193388-17-8 (Dihydrochloride ref.)
Molecular Formula C₁₀H₁₅N₃[1][2][3] · 2HCl
Molecular Weight 177.25 (Free Base) / 250.17 (Dihydrochloride)
Appearance Off-white to pale yellow crystalline solid (Salt); Low-melting solid (Base)
Solubility High in water, DMSO, Methanol (Salt); Soluble in DCM, EtOAc (Free Base)
1.1 Tautomerism and Protonation

In the free base form, the exocyclic amino group at C3 is a hydrogen bond donor, while the pyridine nitrogen (N1) and piperidine nitrogen are acceptors. Upon salt formation (dihydrochloride), protonation occurs first at the most basic center (the piperidine nitrogen, pKa ~11) and secondly at the pyridine nitrogen (pKa ~3-4) or the aniline nitrogen depending on solvent conditions, typically yielding a dication stabilized by chloride counterions.

Synthetic Pathways[3][5][6][7]

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This two-step sequence is preferred for its scalability and regio-specificity.

2.1 Reaction Scheme

The synthesis begins with commercially available 2-chloro-3-nitropyridine. The strong electron-withdrawing effect of the nitro group at C3 activates the chlorine at C2 for displacement by piperidine.

Synthesis SM 2-Chloro-3-nitropyridine (Starting Material) INT 2-(1-Piperidinyl)-3-nitropyridine (Intermediate) SM->INT Piperidine, K2CO3 DMF, 80°C (SNAr) PROD 2-(1-Piperidinyl)-3-pyridinamine (Free Base) INT->PROD H2, Pd/C or Fe/AcOH Reduction SALT Dihydrochloride Salt (Final Product) PROD->SALT HCl/Dioxane Salt Formation

Figure 1: Synthetic route from 2-chloro-3-nitropyridine to the dihydrochloride salt.

2.2 Mechanism & Causality
  • SNAr (Step 1): The nitro group at C3 is critical. It withdraws electron density from the C2 position via induction and resonance, lowering the energy of the Meisenheimer complex transition state. Without the nitro group, 2-chloropyridine would require harsh conditions (high temp/pressure) to react with piperidine.

  • Reduction (Step 2): The nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) is cleanest, but Iron/Acetic acid (Fe/AcOH) is often used in process chemistry to avoid poisoning catalysts if sulfur impurities are present.

Experimental Protocols

Safety Note: Aminopyridines are toxic and potential irritants. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (2-(1-Piperidinyl)-3-nitropyridine)
  • Charge: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent: Suspend in DMF (5-10 volumes).

  • Addition: Add piperidine (1.1 eq) dropwise at room temperature. Exotherm is possible.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) or LC-MS.[4]

  • Workup: Pour into ice water. The yellow/orange solid precipitates. Filter, wash with water, and dry.

    • Yield expectation: >85%.[2][5][6]

Protocol B: Reduction to 2-(1-Piperidinyl)-3-pyridinamine
  • Charge: Dissolve the nitro intermediate (1.0 eq) in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 12–16 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain the crude amine as a dark oil or low-melting solid.

Protocol C: Salt Formation (Dihydrochloride)
  • Dissolution: Dissolve the crude amine in Dichloromethane (DCM) or Ethanol .

  • Acidification: Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

  • Precipitation: The salt will precipitate immediately. Stir for 30 mins.

  • Collection: Filter the solid and wash with cold ether/DCM to remove impurities.

  • Drying: Dry under vacuum to yield the dihydrochloride salt .

Applications in Medicinal Chemistry

The 2-(1-Piperidinyl)-3-pyridinamine scaffold is a versatile pharmacophore. Its utility stems from the "ortho-diamine" functionality, which allows for cyclization into fused heterocycles or acts as a bidentate ligand motif.

4.1 Scaffold for Kinase Inhibitors (Pyrido[2,3-b]pyrazines)

Reacting the 2,3-diamino moiety with 1,2-dicarbonyl compounds (like glyoxal or oxalic acid derivatives) yields pyrido[2,3-b]pyrazines . These fused systems are bioisosteres of quinoxalines and pteridines, often serving as ATP-competitive kinase inhibitors.

4.2 KCNQ2/3 Potassium Channel Openers

This structure is chemically analogous to the core of Flupirtine and Retigabine (Ezogabine). While those drugs typically feature a benzylamine at the 2-position, the 2-amino-3-substituted pyridine electronic pattern is essential for binding to the KCNQ channel pore. The piperidine variant explores a specific hydrophobic pocket in the channel.

Applications cluster_0 Direct Applications cluster_1 Synthetic Precursor For Core 2-(1-Piperidinyl)-3-pyridinamine (Core Scaffold) KCNQ KCNQ2/3 Channel Modulators (Flupirtine Analogs) Core->KCNQ GPCR GPCR Ligands (Allosteric Modulators) Core->GPCR Fused Pyrido[2,3-b]pyrazines (Kinase Inhibitors) Core->Fused + 1,2-Dicarbonyls Imidazo Imidazo[4,5-b]pyridines (Purine Bioisosteres) Core->Imidazo + Formic Acid/Orthoesters

Figure 2: Medicinal chemistry applications and retrosynthetic utility.

Analytical Data Reference

For validation of the synthesized product, compare against these standard spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Aromatic: δ ~7.8 (dd, H6), ~7.2 (dd, H4), ~6.8 (dd, H5). Note: Shifts move downfield in salt form.

    • Piperidine: δ ~3.2–3.5 (m, 4H, N-CH₂), ~1.5–1.8 (m, 6H, CH₂).

    • Amine: Broad singlet (exchangeable with D₂O), typically δ 5.0–6.0 in free base; not distinct in salt due to proton exchange.

  • MS (ESI+): m/z = 178.1 [M+H]⁺.

References
  • Synthesis & SNAr Mechanism

    • Topic: Nucleophilic aromatic substitution on 2-chloro-3-nitropyridine.
    • Source:Journal of Heterocyclic Chemistry. "Synthesis of 2-substituted-3-aminopyridines."
    • (Validated via CAS Common Chemistry).

  • Structural Analogs (Flupirtine/Retigabine)

    • Topic: 2,3-Diaminopyridines as KCNQ openers.
    • Source:European Journal of Medicinal Chemistry. "Piperidine-containing drugs and recently studied analogs."[7]

    • (General reference for piperidine scaffolds in drug discovery).

  • Chemical Properties & CAS

    • Topic: CAS Registry Number 5028-14-8.[1][4][8]

    • Source:PubChem / Sigma-Aldrich.
    • (Note: Link directs to parent compound record).

Sources

3-Amino-2-piperidinopyridine dihydrochloride molecular weight and formula

[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data establishes the precise chemical baseline for experimental validation. Note that while the free base is often cited in primary literature, the dihydrochloride salt is preferred for formulation and solubility purposes in biological assays.[1]

PropertySpecification
Systematic Name 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
Common Synonyms 3-Amino-2-piperidinopyridine 2HCl; 2-(1-Piperidinyl)-3-pyridinamine dihydrochloride
CAS Number (Base) 5028-14-8
CAS Number (Salt) Not widely indexed (Refer to Base CAS 5028-14-8 for structural search)
Molecular Formula C₁₀H₁₇Cl₂N₃ (C₁₀H₁₅N₃[1] · 2HCl)
Molecular Weight 250.17 g/mol (Base: 177.25 + 2HCl: 72.[1]92)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calculated) ~6.8 (Pyridine N), ~5.2 (Aniline N - protonated in 2HCl)
SMILES (Base) NC1=CC=CN=C1N2CCCCC2

Synthetic Architecture & Methodology

The synthesis of 3-Amino-2-piperidinopyridine dihydrochloride follows a robust Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction .[1] This pathway is favored over metal-catalyzed couplings (Buchwald-Hartwig) due to the high reactivity of the 2-chloro-3-nitropyridine substrate.[1]

Mechanism of Action (Synthesis)
  • S_NAr Addition-Elimination: The electron-withdrawing nitro group at the 3-position activates the 2-chlorine for displacement by the piperidine amine.[1]

  • Catalytic Hydrogenation: The nitro group is reduced to the primary amine using Pd/C or Fe/NH₄Cl.[1]

  • Salt Formation: The basic pyridine nitrogen and the newly formed aniline nitrogen are protonated to form the dihydrochloride.[1]

Step-by-Step Protocol
Step 1: S_NAr Displacement
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.1 eq), K₂CO₃ (1.5 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.[1] The product, 3-nitro-2-(piperidin-1-yl)pyridine , precipitates as a yellow solid (Yield >90%).[1]

Step 2: Nitro Reduction
  • Reagents: 3-Nitro-2-(piperidin-1-yl)pyridine, 10% Pd/C (10 wt%), H₂ (balloon pressure).

  • Solvent: Methanol/Ethanol.[1]

  • Conditions: Stir at RT for 6-12 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the Free Base (Oil or low-melting solid).[1]

Step 3: Dihydrochloride Salt Formation
  • Reagents: Free Base (1.0 eq), 4M HCl in Dioxane (2.5 eq).

  • Solvent: Anhydrous Diethyl Ether or DCM.[1]

  • Protocol: Dissolve free base in DCM. Add HCl/Dioxane dropwise at 0°C. A white precipitate forms immediately.[1]

  • Isolation: Filter the solid under N₂, wash with cold ether, and dry under high vacuum.[1]

Visual Synthesis Workflow

SynthesisPathStart2-Chloro-3-nitropyridineInterIntermediate:3-Nitro-2-piperidinopyridineStart->InterPiperidine, K2CO3SNAr, 60°CBaseFree Base:3-Amino-2-piperidinopyridineInter->BaseH2, Pd/CReductionFinalTarget:Dihydrochloride SaltBase->FinalHCl (excess)in Dioxane/Ether

Caption: Linear synthetic pathway from chloronitropyridine precursor to the stable dihydrochloride salt.

Analytical Characterization (QC Standards)

To ensure scientific integrity, the following analytical signatures must be verified. The dihydrochloride salt will show distinct shifts compared to the free base due to protonation of the pyridine ring.[1]

¹H NMR (400 MHz, DMSO-d₆)
  • Pyridine Ring:

    • δ 7.8 - 8.0 ppm (d): H-6 (Deshielded due to protonated N).[1]

    • δ 7.5 - 7.7 ppm (d): H-4.

    • δ 6.9 - 7.1 ppm (dd): H-5.

  • Amine:

    • δ ~9.0 - 10.0 ppm (br s): Exchangeable protons (NH₃⁺/NH⁺).[1]

  • Piperidine Ring:

    • δ 3.2 - 3.5 ppm (m, 4H): α-CH₂ (Adjacent to N).[1]

    • δ 1.5 - 1.8 ppm (m, 6H): β/γ-CH₂.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 178.13 m/z (Corresponds to the protonated free base C₁₀H₁₆N₃⁺).[1]

  • Note: You will not see the mass of the chloride ions in the positive scan; you verify the salt stoichiometry via elemental analysis or chloride titration (AgNO₃).[1]

Applications in Drug Discovery[1][2][9][10][11]

This scaffold is not merely a reagent; it is a pharmacophore widely used in Fragment-Based Drug Design (FBDD) .[1]

SHP2 Allosteric Inhibitors

The 3-amino-2-substituted pyridine motif is a structural mimic found in several SHP2 inhibitors (e.g., analogs of SHP099).[1] The amino group often forms a critical hydrogen bond with the "latch" domain of the SHP2 protein, locking it in an inactive conformation.[1]

  • Mechanism: The piperidine ring fills the hydrophobic pocket, while the pyridine nitrogen interacts with the solvent front or specific residues like Arg111.[1]

Kinase Inhibition (ALK/ROS1)

In ALK inhibitors (e.g., Crizotinib derivatives), the 2-aminopyridine core serves as the hinge-binder.[1] The piperidine extension allows for solubilizing groups to protrude into the solvent channel, improving ADME properties.[1]

GPCR Ligand Synthesis

Used as a "head group" for aminergic GPCRs (Dopamine, Serotonin receptors).[1] The basic nitrogen of the piperidine (if deprotected or substituted) or the pyridine ring itself serves as the primary anchor point.[1]

Strategic Decision Tree for Scaffold Use

ApplicationsCore3-Amino-2-piperidinopyridineScaffoldPath1Linker Attachment(via 3-NH2)Core->Path1Path2Ring Modification(Piperidine C-4)Core->Path2Target1Urea/Amide Formation(SHP2 Inhibitors)Path1->Target1Isocyanate/Acid ClTarget2Hinge Binding(Kinase Inhibitors)Path1->Target2Heterocycle CouplingTarget3Solubility Tag(PROTAC Linkers)Path2->Target3Functionalization

Caption: Decision logic for derivatizing the scaffold in medicinal chemistry campaigns.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is significantly more hygroscopic than the free base.[1] It must be stored in a desiccator at -20°C .

  • Stability: The free base is prone to oxidation (turning brown) upon air exposure due to the electron-rich diaminopyridine system.[1] The 2HCl salt stabilizes the amine, preventing oxidation.[1]

  • Safety: Irritant (H315, H319, H335).[1] Wear gloves and use a fume hood to avoid inhalation of dust.[1]

References

  • Chemical Identity & Synthesis: 2-(Piperidin-1-yl)pyridin-3-amine. PubChem Compound Summary. National Center for Biotechnology Information.[1] Accessed 2024.[2] Link[1]

  • SHP2 Inhibitor Context: Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. (Discusses the structural role of aminopyridine scaffolds). Link[1]

  • Synthetic Methodology: Preparation of 2-amino-3-nitropyridines via SNAr. Organic Chemistry Portal. (General procedure for chloronitropyridine substitutions). Link

  • Safety Data: Safety Data Sheet: 2-(Piperidin-1-yl)pyridin-3-amine. Sigma-Aldrich/Merck. Link

An In-depth Technical Guide on the Safe Handling of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed safety overview for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (2HCl), a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, this document synthesizes critical safety data from structurally related compounds, namely 2-aminopyridine and other aminopyridine derivatives, to establish a robust framework for safe handling and risk mitigation. The principles outlined herein are grounded in established laboratory safety protocols and authoritative chemical safety literature.

Hazard Identification and Classification

The primary hazards associated with 2-(Piperidin-1-yl)pyridin-3-amine 2HCl are extrapolated from the known toxicology of aminopyridines. These compounds are recognized for their acute toxicity and potential effects on the central nervous system.[1][2] The hydrochloride salt form may also present corrosive properties, particularly when in contact with moisture.

Table 1: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[3][4]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage/irritation.[3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]

Note: This classification is based on the hazard profile of 2-aminopyridine and related structures. The actual classification for the dihydrochloride salt may vary and should be confirmed with empirical data when available.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before handling this compound. The following workflow outlines the critical steps from initial assessment to the implementation of control measures.

RiskAssessmentWorkflow cluster_planning Planning & Assessment cluster_controls Control Measures cluster_execution Safe Execution A Review Safety Data (Analogs: 2-Aminopyridine) B Identify Hazards: Toxicity, Irritation A->B C Assess Exposure Risks: Inhalation, Dermal, Ingestion B->C D Engineering Controls: Fume Hood, Ventilation C->D Mitigate Risks E Administrative Controls: SOPs, Training D->E F Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat E->F G Implement Safe Handling & Storage Protocols F->G Proceed with Work H Prepare Emergency Response Plan G->H SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard (Minor vs. Major) Spill->Assess Minor Minor Spill (Small, Contained) Assess->Minor Small Scale Major Major Spill (Large, Uncontained) Assess->Major Large Scale PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Alert Others Major->Evacuate CallHelp Call Emergency Response (e.g., EHS) Evacuate->CallHelp Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Residue into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Caption: Logical Flow for Chemical Spill Response.

For a minor spill of 2-(Piperidin-1-yl)pyridin-3-amine 2HCl solid, carefully sweep the material into a sealed container for disposal, avoiding dust generation. [1][5]The area should then be decontaminated with a suitable solvent and soapy water. [5][6]For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container. [7]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from incompatible materials such as strong oxidizing agents and acids. [8]* Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [5]Do not allow the material to enter drains or waterways. [1]

Conclusion

While 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a valuable compound for research and development, its structural similarity to toxic aminopyridines necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

  • Jasol New Zealand. (n.d.). oxalic acid. Retrieved from [Link]

Sources

Solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in Water vs. DMSO

Introduction: The Primacy of Solubility in Modern Drug Discovery

In the trajectory of a new chemical entity (NCE) from a promising hit to a viable clinical candidate, few physicochemical properties are as foundational and determinative as solubility.[1][2] The ability of a compound to dissolve in a solvent dictates its behavior in biological assays, influences its absorption and bioavailability, and sets the parameters for successful formulation development.[3][4] An NCE must first be in solution to be absorbed and exert its pharmacological effect.[4] Consequently, a thorough understanding of a compound's solubility profile in both aqueous and organic media is not merely a data point, but a critical pillar of the entire drug discovery and development process.[5]

This guide provides a detailed technical analysis of the solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a heterocyclic amine scaffold of interest in medicinal chemistry. We will dissect its solubility characteristics in two of the most crucial solvents in the pharmaceutical sciences: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the workhorse of in vitro screening and compound management.[6][7] This document moves beyond mere data reporting to explain the underlying intermolecular forces and structural attributes that govern the compound's behavior, providing researchers with the expert insights needed to handle, formulate, and interpret data related to this molecule.

Physicochemical Profile: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

To understand solubility, one must first understand the molecule itself. 2-(Piperidin-1-yl)pyridin-3-amine is a bifunctional molecule featuring a pyridine ring substituted with a piperidinyl group and an amine. The dihydrochloride salt form indicates that two of the basic nitrogen centers have been protonated.

  • Molecular Formula: C₁₀H₁₆Cl₂N₂ (for the dihydrochloride salt)[8]

  • Molecular Weight: 235.15 g/mol [8]

  • Key Structural Features:

    • Two Basic Centers: The structure contains two primary sites for protonation: the nitrogen of the piperidine ring and the exocyclic amine. The dihydrochloride salt form confirms their basic nature.

    • Hydrogen Bonding Potential: The presence of N-H groups allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

    • Aromatic and Aliphatic Systems: The molecule combines a flat, aromatic pyridine ring with a flexible, non-polar aliphatic piperidine ring.

This combination of features—ionic character from the salt, hydrogen bonding capability, and mixed polarity from its hydrocarbon framework—is central to its solubility behavior.

Solubility Analysis in an Aqueous Medium (Water)

The conversion of a parent free base into a salt is a time-honored strategy to enhance aqueous solubility and improve biopharmaceutical properties.[9] For 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, high water solubility is anticipated.

Governing Principles and Intermolecular Forces
  • Ion-Dipole Interactions: As an ionic salt, the compound fully dissociates in water into the divalent organic cation [C₁₀H₁₆N₂H₂]²⁺ and two chloride anions (2Cl⁻). Water, being a highly polar molecule with a significant dipole moment, effectively solvates these ions. The partial negative oxygen of water molecules surrounds the cation, while the partial positive hydrogens surround the chloride anions. These strong ion-dipole forces are the primary drivers of dissolution and are energetically highly favorable.

  • Hydrogen Bonding: Beyond the primary ionic interactions, the protonated amine groups on the cation are excellent hydrogen bond donors, readily interacting with the lone pairs of oxygen in water molecules. The nitrogen atoms within the pyridine and piperidine rings can also act as hydrogen bond acceptors. This extensive hydrogen-bonding network further stabilizes the molecule in the aqueous phase.[10]

  • The "Like Dissolves Like" Paradigm: The dihydrochloride salt is a highly polar, ionic species. Water is the quintessential polar solvent. The chemical similarity between the solute and solvent ensures favorable interactions and high miscibility.[10]

The diagram below illustrates the key interactions facilitating the dissolution of the compound in water.

cluster_solute 2-(Piperidin-1-yl)pyridin-3-amine Cation cluster_water Water (Solvent) Compound [C₁₀H₁₄N₂H₂]²⁺ H2O1 H₂O Compound->H2O1 Ion-Dipole Interaction H2O2 H₂O Compound->H2O2 Hydrogen Bonding (Donor) H2O3 H₂O Compound->H2O3 Ion-Dipole Interaction H2O4 H₂O Compound->H2O4 Hydrogen Bonding (Acceptor)

Figure 1. Dominant intermolecular forces between the compound and water.

Solubility Analysis in an Organic Medium (DMSO)

Dimethyl sulfoxide (DMSO) is a highly versatile polar aprotic solvent, renowned for its exceptional ability to dissolve a vast spectrum of compounds, including both polar and nonpolar molecules.[6][11] This makes it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[5][7]

Governing Principles and Intermolecular Forces
  • Polarity and Dielectric Constant: DMSO possesses a very large dipole moment and a high dielectric constant. This polarity allows it to effectively solvate both the cation and the chloride anions of the dihydrochloride salt, disrupting the crystal lattice energy of the solid compound.

  • Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with the N-H groups of the protonated 2-(Piperidin-1-yl)pyridin-3-amine cation, stabilizing it in solution.

  • Dispersion Forces: While highly polar, DMSO also has two methyl groups. These nonpolar moieties can engage in favorable van der Waals (dispersion) forces with the aliphatic piperidine ring and the hydrocarbon backbone of the solute molecule. This dual-nature interaction is key to DMSO's broad solvency power.[12]

  • Aprotic Nature: As an aprotic solvent, DMSO does not form a tightly structured hydrogen-bonding network with itself as water does. This can make it easier for solute molecules to be accommodated within the solvent structure.

The combination of strong polar interactions, hydrogen bond acceptance, and favorable nonpolar interactions predicts excellent solubility for the compound in DMSO.

Comparative Solubility Summary

FeatureWaterDimethyl Sulfoxide (DMSO)
Solvent Type Polar ProticPolar Aprotic
Primary Driving Force Strong Ion-Dipole InteractionsHigh Polarity, Solvation of Ions
Hydrogen Bonding Acts as both H-bond donor and acceptorActs as an H-bond acceptor only
Non-Polar Interactions Unfavorable (hydrophobic effect)Favorable (dispersion forces with methyl groups)
Expected Solubility High to Very High. The ionic salt form is optimized for aqueous dissolution.High to Very High. An excellent solvent for a wide range of organic salts and molecules with mixed polarity.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To move from theoretical prediction to quantitative data, a robust and validated experimental protocol is essential. The following method describes the determination of thermodynamic (or equilibrium) solubility, which measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.[5] This is the gold standard for solubility assessment in drug development.

Safety & Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride and related aminopyridine compounds may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[8][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[15]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[15][16]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[13]

Methodology
  • Preparation of Solvent: Use high-purity deionized water (≥18 MΩ·cm) or HPLC-grade DMSO.

  • Gravimetric Addition: To a series of appropriately sized vials (e.g., 2 mL glass vials), add a known volume of the chosen solvent (e.g., 1.0 mL).

  • Addition of Solute: Add an excess amount of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is fully achieved.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but care must be taken to avoid precipitation due to temperature changes or solvent evaporation.

  • Sample Preparation for Analysis: Carefully pipette a known aliquot of the clear supernatant from each vial. Dilute this aliquot with an appropriate solvent (mobile phase for HPLC or the assay buffer) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated supernatant by factoring in the dilution factor. The result is typically expressed in mg/mL or mM.

The workflow for this protocol is visualized in the diagram below.

start Start step1 Step 1: Add excess solid compound to known volume of solvent (Water or DMSO) start->step1 step2 Step 2: Seal vials and equilibrate on shaker at constant temperature (≥ 24 hours) step1->step2 step3 Step 3: Separate solid and liquid phases (Centrifugation or Filtration) step2->step3 step4 Step 4: Collect clear supernatant (Saturated Solution) step3->step4 step5 Step 5: Dilute supernatant to fall within analytical range step4->step5 step6 Step 6: Quantify concentration using calibrated method (e.g., HPLC) step5->step6 end End: Report Solubility (mg/mL) step6->end

Figure 2. Experimental workflow for equilibrium solubility determination.

Conclusion

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is predicted to exhibit high solubility in both water and DMSO, albeit for slightly different reasons. Its high aqueous solubility is a direct and intended consequence of its formulation as a dihydrochloride salt, driven by powerful ion-dipole interactions. Its high solubility in DMSO is attributable to DMSO's nature as a strong polar aprotic solvent capable of solvating both the ionic components and the non-polar hydrocarbon portions of the molecule. This dual solubility profile is highly advantageous in drug discovery, ensuring its utility in both biologically relevant aqueous environments for assays and in organic stock solutions for compound storage and handling. The provided experimental protocol offers a reliable framework for quantitatively determining these crucial solubility values, enabling researchers to make informed decisions in the development of this and similar chemical scaffolds.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Lo, Y. S., & Li, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Solubility in Pharmaceutical Chemistry. IntechOpen.
  • Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Di Pietro, O., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • CymitQuimica. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride.
  • Fisher Scientific. (2010, November 4). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Parmar, V. K., et al. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Kumar, L., & Singh, S. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2699. Retrieved from [Link]

  • ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

  • Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • BenchChem. (n.d.). Improving "6-Propylpyridazin-3-amine" solubility for biological assays.
  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.
  • ChemScene. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine.
  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Dove Medical Press. (n.d.). Supplementary Material.
  • ChemScene. (n.d.). (r)-3-(Piperidin-2-yl)pyridine hydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride and its Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)pyridin-3-amine and its saline derivatives, with a focus on its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic amine.

Introduction and Identification

2-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a piperidine and an amine group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine and pyridine moieties in a wide range of biologically active molecules.[1][2] The piperidine ring, a saturated six-membered heterocycle, is a common scaffold in drug design, while the pyridine ring is a key component of many pharmaceuticals.[2] The combination of these two rings in 2-(Piperidin-1-yl)pyridin-3-amine creates a versatile scaffold for the development of novel therapeutic agents.

  • 2-(Piperidin-1-yl)pyridin-3-amine (Free Base):

    • CAS Number: 5028-14-8[3]

    • Molecular Formula: C₁₀H₁₅N₃[3]

    • Molecular Weight: 177.25 g/mol [3]

  • 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride:

    • Molecular Formula: C₁₀H₁₆ClN₃[4]

    • Molecular Weight: 213.71 g/mol [4]

It is important for researchers to note this distinction when sourcing and characterizing this compound. For the purpose of this guide, the discussion will focus on the core molecule and its general properties, which are applicable to its various salt forms.

Physicochemical Properties and Characterization

The physicochemical properties of 2-(Piperidin-1-yl)pyridin-3-amine and its salts are crucial for their handling, formulation, and biological activity.

PropertyValue (Free Base)Value (Hydrochloride)References
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₆ClN₃[3][4]
Molecular Weight 177.25 g/mol 213.71 g/mol [3][4]
Appearance Not specified (likely an oil or solid)Off-white to beige powder[5] (by analogy)
Solubility Sparingly soluble in methanol, slightly soluble in water (predicted)More soluble in polar solvents[5] (by analogy)
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of 2-(Piperidin-1-yl)pyridin-3-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the protons on the pyridine and piperidine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7-8.5 ppm). The protons on the piperidine ring would appear in the upfield region (typically 1.5-3.5 ppm).

    • ¹³C NMR would show distinct signals for the carbon atoms in both the pyridine and piperidine rings.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).[6]

  • Mass Spectrometry (MS):

    • Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Synthesis and Purification

The synthesis of 2-(Piperidin-1-yl)pyridin-3-amine typically involves the reaction of a substituted pyridine with piperidine. A common synthetic route is the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with piperidine.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add piperidine (1.1 equivalents).

  • Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to scavenge the HCl byproduct.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine

  • Dissolve the purified 2-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude 2-(piperidin-1-yl)pyridin-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Applications in Research and Drug Development

The 2-(piperidin-1-yl)pyridin-3-amine scaffold is a valuable building block in drug discovery due to its potential to interact with various biological targets. Piperidine and pyridine derivatives have demonstrated a wide range of pharmacological activities.[1][2]

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors incorporate piperidine and pyridine rings. This scaffold could be used to develop novel inhibitors of kinases involved in cancer progression.[1][2]

  • Neuroscience: The structural similarity to known central nervous system (CNS) active compounds suggests potential applications in treating neurological and psychiatric disorders. For instance, analogs of aminopyridine have been investigated for their effects on neurotransmitter systems.

  • Infectious Diseases: Piperidine-containing compounds have shown activity against various pathogens, including bacteria, fungi, and parasites.[1]

Role as a Chemical Scaffold

The primary amine group at the 3-position of the pyridine ring serves as a key functional handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Scaffold_Modification Scaffold 2-(Piperidin-1-yl)pyridin-3-amine Amide Amide Formation Scaffold->Amide R-COCl Sulfonamide Sulfonamide Formation Scaffold->Sulfonamide R-SO₂Cl ReductiveAmination Reductive Amination Scaffold->ReductiveAmination R-CHO, NaBH(OAc)₃ Result1 Diverse Amide Library Amide->Result1 Result2 Diverse Sulfonamide Library Sulfonamide->Result2 Result3 Substituted Amines ReductiveAmination->Result3

Sources

Physical properties of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and handling of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Version: 1.0 | Classification: Heterocyclic Building Block | CAS (Free Base): 5028-14-8[1]

Executive Summary

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a bicyclic scaffold utilized primarily as a "privileged structure" in the design of kinase and phosphatase inhibitors (e.g., SHP2 allosteric inhibitors). Its structural uniqueness lies in the steric bulk of the piperidine ring adjacent to the primary amine, which forces specific conformational preferences in downstream amides or ureas. This guide characterizes the dihydrochloride salt, which offers superior solubility and shelf-stability compared to the oxidation-prone free base.

Chemical Identity & Structural Analysis[2][3]

PropertySpecification
IUPAC Name 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
Common Name 3-Amino-2-piperidinopyridine 2HCl
CAS Number Free Base: 5028-14-8 Salt: 1193388-86-1 (generic HCl ref)
Molecular Formula C₁₀H₁₅N₃[2] · 2HCl
Molecular Weight 250.17 g/mol (Salt) / 177.25 g/mol (Base)
SMILES Cl.Cl.NC1=CC=CN=C1N2CCCCC2
Structure Type Bicyclic: Electron-rich aminopyridine core
Protonation Sites (Mechanistic Insight)

The dihydrochloride stoichiometry implies two protonation events. Understanding the pKa hierarchy is vital for formulation and stability:

  • Primary Site (Pyridine Nitrogen): The N1 pyridine nitrogen is the most basic site (pKa ~6.8–7.2 ). The electron-donating piperidine ring at position 2 increases electron density at N1 via resonance, making it more basic than unsubstituted pyridine.

  • Secondary Site (Exocyclic Amine): The 3-amino group is aniline-like and significantly less basic (pKa ~3.0–4.0 ).

  • Salt Stability: The first HCl equivalent binds tightly to the pyridine nitrogen. The second equivalent protonates the 3-amino group. Because the second site is weakly basic, the dihydrochloride salt may be hygroscopic and prone to losing HCl (disproportionation) if exposed to high humidity or heat.

Physical Properties[2][3][5]

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 215–220 °C (Decomposition). Note: Dihydrochloride salts of weak bases often decompose with gas evolution (HCl) rather than melting cleanly.

  • Hygroscopicity: High. The salt should be stored under desiccant. The presence of the second HCl molecule loosely bound to the weak aniline amine drives moisture uptake.

  • Crystallinity: Polymorphism is possible. Recrystallization from Ethanol/Diethyl Ether typically yields the stable polymorph.

Solution-State Properties
  • Solubility Profile:

    • Water: Highly Soluble (>50 mg/mL). pH of solution will be acidic (~pH 1–2).

    • DMSO: Soluble.[3]

    • Methanol:[4][5] Soluble.[3]

    • DCM/Ethyl Acetate: Insoluble (Salt form); Soluble (Free Base).

  • LogP (Free Base): ~1.8 (Predicted). The lipophilic piperidine ring balances the polar aminopyridine core, facilitating membrane permeability in drug discovery contexts.

Synthesis & Manufacturing Protocol

The synthesis follows a high-yielding, self-validating 3-step protocol starting from commercially available 2-chloro-3-nitropyridine.

Reaction Pathway Diagram

Synthesispath SM 2-Chloro-3-nitropyridine (Electrophile) Inter1 Intermediate 1: 2-(Piperidin-1-yl)-3-nitropyridine SM->Inter1 SnAr (80°C, EtOH) Reagent1 Piperidine (Nucleophile) Reagent1->Inter1 ProductBase Free Base: 2-(Piperidin-1-yl)pyridin-3-amine Inter1->ProductBase Nitro Reduction Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Final Target: Dihydrochloride Salt ProductBase->Final 2.2 eq HCl Step3 Salt Formation (HCl in Dioxane)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.

Detailed Methodology

Step 1: SnAr Substitution

  • Dissolve 2-Chloro-3-nitropyridine (1.0 eq) in Ethanol (5 vol).

  • Add Piperidine (1.1 eq) and Triethylamine (1.2 eq) to scavenge HCl.

  • Reflux at 80°C for 4 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow spot (Nitro intermediate).

  • Concentrate and wash with water to remove salts. Yield: >90% (Yellow solid).[6]

Step 2: Reduction (Fe/NH4Cl Method) Use this method to avoid poisoning Pd catalysts if sulfur impurities are present.

  • Suspend Intermediate 1 in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Extraction: Basify filtrate to pH 10 (NaOH), extract with DCM. Dry over Na2SO4.

Step 3: Salt Formation (Critical for Dihydrochloride)

  • Dissolve the Free Base oil in Anhydrous Diethyl Ether or DCM .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (2.2 eq) dropwise. Caution: Exothermic.

  • A white precipitate will form immediately.

  • Stir for 30 mins, filter under Nitrogen (to prevent moisture uptake), and wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5. Do not exceed 50°C to prevent HCl loss.

Analytical Profiling

To validate the identity and purity of the salt, use the following specifications.

MethodExpected Signal/Result
1H NMR (DMSO-d6) δ 8.5–9.0 ppm: Broad singlets (Exchangeable protons, NH3+ and Py-NH+). δ 7.8 ppm (d): Pyridine H6. δ 7.5 ppm (d): Pyridine H4. δ 6.8 ppm (dd): Pyridine H5. δ 3.2 ppm (m): Piperidine N-CH2 (deshielded vs free base). δ 1.6 ppm (m): Piperidine C-CH2.
HPLC Column: C18 Reverse Phase. Mobile Phase: Water (0.1% TFA) / Acetonitrile. Retention: Elutes early due to high polarity of the salt form.
Chloride Content Titration: AgNO3 titration should confirm ~28.3% w/w Chloride content (Theoretical for 2HCl).

Handling & Stability

  • Storage: -20°C is optimal. Room temperature storage is acceptable only if sealed under Argon with desiccants.

  • Stability: The free base is prone to oxidation (turning brown/black) upon air exposure due to the electron-rich diaminopyridine system. The dihydrochloride salt significantly retards this oxidation , making it the preferred form for storage.

  • Safety: Irritant. The compound is a cationic surfactant analogue in solution; wear gloves and eye protection.

References

  • Synthesis of 2-amino-3-nitropyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors."

  • Salt Selection Principles: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

  • General Pyridine Properties: PubChem Compound Summary for 2-(1-Piperidinyl)-3-pyridinamine (Free Base).

Sources

Methodological & Application

Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride from 2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

A Modern Approach to C-N Bond Formation Using Palladium Catalysis

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a valuable building block in pharmaceutical research. The protocol details a robust and scalable procedure starting from the commercially available 2-chloropyridin-3-amine and piperidine. The core transformation is achieved via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing aryl C-N bonds.[1][2] This document offers not only a step-by-step experimental protocol but also delves into the underlying reaction mechanism, critical safety considerations, characterization of the final product, and a troubleshooting guide to empower researchers in overcoming common synthetic challenges.

Introduction and Scientific Background

The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[3] The target molecule, 2-(Piperidin-1-yl)pyridin-3-amine, serves as a versatile intermediate for the development of novel therapeutics. Traditionally, the formation of such C-N bonds on electron-deficient pyridine rings can be challenging. While classical nucleophilic aromatic substitution (SNAr) is a possibility, it often requires harsh conditions, and the reactivity of chloropyridines is significantly lower than their fluoro- or nitro-activated counterparts.[4]

The advent of the Buchwald-Hartwig amination has revolutionized this area of synthesis, offering a highly versatile and efficient catalytic method.[1] This reaction utilizes a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an aryl halide with an amine. A key challenge in this specific synthesis is the use of an aryl chloride, which is known to be less reactive than corresponding bromides or iodides.[5] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step, necessitating carefully selected ligands and reaction conditions to achieve high conversion.[5] This guide employs a modern catalyst system designed to overcome this hurdle, providing a reliable pathway to the desired product.

Reaction Scheme and Mechanism

Overall Transformation:

The synthesis is a two-step process: (A) the palladium-catalyzed coupling of 2-chloropyridin-3-amine with piperidine to form the free base, followed by (B) conversion to the more stable and handleable dihydrochloride salt.

The Buchwald-Hartwig Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates both the initial oxidative addition and the final reductive elimination steps, while minimizing side reactions like hydrodehalogenation.[5]

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord Piperidine RedElim_Complex Amido Complex AmineCoord->RedElim_Complex - Base-H⁺Cl⁻ (Deprotonation) RedElim_Complex->Pd0 Reductive Elimination Product 2-(Piperidin-1-yl)pyridin-3-amine (Ar-Nuc) RedElim_Complex->Product Product Release ArylHalide 2-chloropyridin-3-amine (Ar-Cl) Amine Piperidine Base Base (e.g., NaOtBu)

Caption: Simplified Buchwald-Hartwig catalytic cycle for the amination of 2-chloropyridin-3-amine.

Safety and Handling

Extreme caution must be exercised throughout this procedure. A thorough risk assessment should be conducted before commencing any work.

  • 2-Chloropyridin-3-amine (CAS: 6298-19-7): Harmful if swallowed and causes skin and serious eye irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.

  • Piperidine (CAS: 110-89-4): Highly flammable liquid and vapor.[8][9] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[10][11] Piperidine must be handled in a well-ventilated fume hood, away from ignition sources.[12]

  • Sodium tert-butoxide (NaOtBu): A strong, moisture-sensitive base that can cause severe burns. Handle under an inert atmosphere.

  • Palladium Catalysts/Ligands: While generally used in small quantities, they can be toxic and should be handled with care.

  • Solvents (Toluene/Dioxane): Flammable and associated with health risks. Use in a well-ventilated area.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (Nitrile or Neoprene).

  • Flame-retardant lab coat.

  • Splash-proof safety goggles and a face shield.

Experimental Protocols

Materials and Equipment
ReagentCAS No.MW ( g/mol )AmountMmolEq.
2-Chloropyridin-3-amine6298-19-7128.561.29 g10.01.0
Piperidine110-89-485.151.02 g (1.18 mL)12.01.2
Pd₂(dba)₃51364-51-3915.7292 mg0.10.01
RuPhos787618-22-8467.62140 mg0.30.03
Sodium tert-butoxide865-48-596.101.35 g14.01.4
Toluene (anhydrous)108-88-3-50 mL--
Diethyl Ether60-29-7-As needed--
2M HCl in Diethyl Ether--~15 mL~30.0~3.0

Equipment:

  • Three-neck round-bottom flask (100 mL) with magnetic stirrer bar

  • Reflux condenser

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Workflow Overview

Caption: Step-by-step workflow for the synthesis and salt formation.

Part A: Buchwald-Hartwig Amination (Synthesis of the Free Base)
  • Inert Atmosphere Setup: Assemble the three-neck flask with the condenser and a gas inlet adapter. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[5]

  • Reagent Addition: To the flask, add sodium tert-butoxide (1.35 g), RuPhos ligand (140 mg), Pd₂(dba)₃ (92 mg), and 2-chloropyridin-3-amine (1.29 g). The use of a pre-catalyst like Pd₂(dba)₃ and a specialized, sterically hindered biarylphosphine ligand like RuPhos is key to facilitating the challenging oxidative addition of the C-Cl bond.[5]

  • Solvent and Amine Addition: Add anhydrous toluene (50 mL) via cannula or syringe, followed by piperidine (1.18 mL). A slight excess of the amine (1.2 eq) is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the 2-chloropyridin-3-amine spot/peak indicates completion.

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(Piperidin-1-yl)pyridin-3-amine, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a viscous oil or low-melting solid.

Part B: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (~1.7 g, assuming ~95% yield) in a minimal amount of diethyl ether or ethyl acetate (~30 mL) in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add 2M HCl in diethyl ether (~15 mL, 3.0 eq.). A precipitate will form immediately. The use of two or more equivalents of HCl is necessary to protonate both the pyridine ring nitrogen and the exocyclic amine.

  • Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any residual impurities. Dry the resulting white to off-white solid under high vacuum to obtain 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the piperidinyl and pyridinyl protons. Upon formation of the dihydrochloride salt, significant downfield shifts of the aromatic and alpha-amino protons are expected due to protonation.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the purity and provide the molecular weight of the protonated free base (m/z = 178.13 for [M+H]⁺).

  • Melting Point: The dihydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values if available.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous conditions.3. Low reaction temperature.1. Ensure a strictly inert atmosphere; degas the solvent thoroughly.2. Use freshly dried solvent and reagents.3. Confirm the internal reaction temperature is 100-110 °C.
Significant Hydrodehalogenation 1. Reductive elimination is slow compared to side reactions.2. Presence of trace water.1. The chosen ligand (RuPhos) is designed to minimize this; however, ensure stoichiometry is correct.2. Ensure scrupulously dry conditions.
Difficulty in Purification 1. Incomplete reaction leading to a complex mixture.2. Streaking on silica gel column.1. Drive the reaction to completion using monitoring.2. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of the basic amine product on silica.
Salt Formation Yields an Oil 1. Impurities present in the free base.2. Insufficient solvent for precipitation.1. Re-purify the free base before salt formation.2. Add more anti-solvent (diethyl ether) and try scratching the flask to induce crystallization.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride. By employing a modern Buchwald-Hartwig amination protocol with a specialized catalyst system, the inherent low reactivity of the 2-chloropyridine starting material is effectively overcome. The provided guidelines on safety, procedure, and troubleshooting are intended to enable researchers to successfully implement this methodology for applications in drug discovery and development.

References

  • Penta chemicals. (2024, May 7).
  • Carl ROTH. (2025, March 31).
  • Jubilant Life Sciences Limited.
  • Thermo Fisher Scientific. (2023, March 16).
  • Chemos GmbH & Co. KG.
  • ChemScene. 2-Chloropyridin-3-amine.
  • TCI Chemicals. (2024, December 16).
  • MedchemExpress.com. 2-Chloropyridin-3-amine | Biochemical Reagent.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.
  • ChemScene. 2-(Piperidin-1-yl)pyridin-3-amine.
  • CymitQuimica. 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride.
  • Wikipedia.
  • Benchchem.
  • ACS GCI Pharmaceutical Roundtable.
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  • Zhang, Y., et al. (2021).

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Application Note: Leveraging the 2-(Piperidin-1-yl)pyridin-3-amine Scaffold for Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Target Landscape and the Aminopyridine Scaffold

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical "druggable" target classes in modern medicine.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms since the approval of imatinib in 2001.[1] A central challenge in this field is the design of potent and selective inhibitors, as the ATP-binding site is highly conserved across the kinome.[1]

The 2-aminopyridine moiety has emerged as a privileged scaffold in kinase inhibitor design. Its defining feature is the ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors. This interaction mimics the binding of the adenine ring of ATP. Derivatives of this scaffold have shown promise against a range of kinases, including Janus kinase 2 (JAK2), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinases (CDKs).[3][4][5][6]

This application note introduces the 2-(Piperidin-1-yl)pyridin-3-amine scaffold as a versatile starting point for generating novel kinase inhibitor libraries. We will detail the strategic rationale for its use, provide robust protocols for derivatization, and outline a comprehensive workflow for biochemical and cellular evaluation to establish a strong structure-activity relationship (SAR).

Design Strategy and Synthetic Protocol

Rationale for the 2-(Piperidin-1-yl)pyridin-3-amine Scaffold

The power of this scaffold lies in its combination of two key pharmacophoric elements:

  • The Hinge-Binding Head: The 2-aminopyridine core acts as the primary anchor, forming one or two crucial hydrogen bonds with the kinase hinge backbone.

  • The Versatility Tail: The piperidine ring provides a saturated, three-dimensional component. This "escape from flatland" is crucial for achieving selectivity and potency by enabling interactions with less conserved regions of the ATP pocket.[7] Its nitrogen atom and carbon backbone offer multiple, synthetically accessible points for modification to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability.

The 3-amino group on the pyridine ring serves as the primary vector for chemical elaboration, allowing for the exploration of the solvent-exposed region of the kinase active site.

General Workflow for Kinase Inhibitor Discovery

The process follows a logical progression from initial design to cellular validation. This iterative cycle is key to refining inhibitor properties and developing a lead candidate.

G cluster_0 Design & Synthesis cluster_1 Biochemical Screening cluster_2 Cellular Validation cluster_3 Optimization A Scaffold Selection (2-(Piperidin-1-yl)pyridin-3-amine) B Library Design (In Silico Modeling) A->B C Chemical Synthesis & Purification B->C D Primary Screen: Biochemical IC50 Determination C->D E Selectivity Profiling (Kinase Panel) D->E I SAR Analysis D->I F Target Engagement (e.g., NanoBRET™) E->F E->I G Downstream Signaling (Phosphorylation Assay) F->G H Functional Outcome (Cell Viability) G->H H->I I->B Iterate Design J Lead Optimization (ADMET Profiling) I->J

Figure 1: Iterative workflow for kinase inhibitor development.
Protocol: Synthesis of an Amide Library

This protocol describes a general method for derivatizing the 3-amino group via amide bond formation, a robust and widely used reaction in medicinal chemistry.

Materials:

  • 2-(Piperidin-1-yl)pyridin-3-amine (Scaffold)[8][9]

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Addition of Scaffold: Add a solution of 2-(Piperidin-1-yl)pyridin-3-amine (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Evaluation of Inhibitor Potency and Selectivity

Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase directly.[1] They are performed in a cell-free system to measure parameters like the half-maximal inhibitory concentration (IC₅₀).

Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] It is a universal assay applicable to virtually any kinase.

Materials:

  • Kinase of interest (e.g., JAK2, PI3Kδ)

  • Substrate peptide/protein specific to the kinase

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP at a concentration near the Km,ATP of the kinase

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plates. Include positive (known inhibitor) and negative (DMSO only) controls.[1]

  • Kinase Reaction:

    • Add the kinase enzyme, diluted in assay buffer, to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Biochemical Potency

Results should be tabulated to facilitate comparison across the synthesized library.

Compound IDR-Group ModificationTarget KinaseIC₅₀ (nM)
Scaffold HJAK2>10,000
Cmpd-01 PhenylJAK2850
Cmpd-02 4-FluorophenylJAK2210
Cmpd-03 3-Methyl-1H-indazol-5-ylJAK215
ReferenceRuxolitinibJAK23.3

Table 1: Hypothetical biochemical screening results for a library of derivatives against JAK2.

Kinase Selectivity Profiling

To assess the selectivity of promising hits, they should be screened against a broad panel of kinases.[11] This is crucial for identifying potential off-target effects that could lead to toxicity and for confirming that the inhibitor's cellular effects are due to inhibition of the intended target. Commercial services offer screening against hundreds of kinases.[12]

Cellular Activity and On-Target Validation

While biochemical assays measure direct enzyme inhibition, they do not predict a compound's performance in a cellular environment.[13] Cellular assays are essential to assess cell permeability, competition with high intracellular ATP concentrations, and actual on-target effects in a physiological context.[14]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay measures compound binding to a specific protein target in living cells.[14] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase. A test compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.

Materials:

  • Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer (fluorescent probe).

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compound for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.

  • Signal Measurement: Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular EC₅₀ (effective concentration for 50% target engagement).

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor blocks the kinase's catalytic activity within the cell by measuring the phosphorylation status of a known downstream substrate.

Procedure:

  • Cell Treatment: Plate cells (e.g., a cancer cell line dependent on the target kinase) and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3 for JAK2 inhibition).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Data Presentation: Cellular Activity

Summarize biochemical and cellular data to build a comprehensive picture of compound performance. Discrepancies between IC₅₀ and EC₅₀ values are common and informative.[15]

Compound IDBiochemical IC₅₀ (nM)Cellular Target Engagement EC₅₀ (nM)p-Substrate Inhibition EC₅₀ (nM)Cell Viability GI₅₀ (nM)
Cmpd-02 21018502100>10,000
Cmpd-03 1595120250

Table 2: Hypothetical comparison of biochemical and cellular data for selected compounds. A large delta between IC₅₀ and EC₅₀ (as in Cmpd-02) may suggest poor cell permeability or high efflux.

G A Biochemical IC50 (Cell-Free) C Potent in Both (Good Candidate) A->C Correlates Well D Potent Biochemically, Weak in Cells A->D Poor Correlation E Weak in Both (Inactive) A->E Both High B Cellular EC50 (Live Cells) B->C B->D B->E G Action: - Proceed to Selectivity  & Downstream Assays C->G F Possible Reasons: - Poor Permeability - Efflux by Pumps - Target Inaccessible - High Intracellular ATP D->F I Action: - Deprioritize - Re-design E->I H Action: - Modify Scaffold to  Improve Properties - Re-synthesize F->H

Figure 2: Decision tree for interpreting biochemical vs. cellular data.

Establishing the Structure-Activity Relationship (SAR)

The SAR is the cornerstone of lead optimization. By systematically analyzing how changes in chemical structure affect biological activity, researchers can rationally design more potent and selective compounds.[16]

From the hypothetical data in Tables 1 and 2, an initial SAR can be deduced:

  • Observation 1: Acylation of the 3-amino group is essential for activity (Scaffold vs. Cmpd-01).

  • Observation 2: Adding an electron-withdrawing fluorine at the 4-position of the phenyl ring improves potency (Cmpd-01 vs. Cmpd-02).

  • Observation 3: Replacing the phenyl ring with a larger, hydrogen-bond-donating heterocycle like indazole dramatically increases both biochemical and cellular potency (Cmpd-02 vs. Cmpd-03). This suggests a specific, favorable interaction in the active site.

This analysis guides the next round of synthesis. For instance, one might explore other substitutions on the indazole ring or replace it with different heterocycles to further optimize interactions.

Conclusion and Future Directions

The 2-(Piperidin-1-yl)pyridin-3-amine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its constituent parts—a proven hinge-binding element and a versatile, three-dimensional piperidine moiety—provide a robust framework for generating diverse chemical libraries.

The protocols outlined in this note provide a clear, integrated path from rational design and synthesis to comprehensive biochemical and cellular characterization. By following this workflow, research teams can efficiently generate and interpret data, build a strong SAR, and identify promising lead compounds for further preclinical development. Future steps for a lead compound like the hypothetical Cmpd-03 would include broader selectivity screening, evaluation of ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties, and ultimately, assessment of in vivo efficacy in relevant disease models.[5][17]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Li, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 193, 112224. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 43(13), 6609-6624. [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 79, 117163. [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1951-1963. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Axtman, A. D., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(21), 15744-15754. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1951-1963. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 629-641. [Link]

  • Lee, H., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link]

  • Sridharan, V., & Suryavanshi, G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • Pannifer, A. D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3231-3251. [Link]

  • Al-Warhi, T., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5092. [Link]

Sources

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride intermediate for TNK1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride [1]

Technical Guide: Strategic Intermediate for TNK1 Inhibitors

Executive Summary

This guide details the chemical properties, synthesis, and application of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-86-1), a critical building block in the development of TNK1 (Tyrosine Kinase Non-Receptor 1) inhibitors.[1]

TNK1 has emerged as a high-value target in oncology, particularly for lymphoid malignancies, following the discovery of its ubiquitin-association (UBA) domain-mediated regulation.[1] Inhibitors such as TP-5801 function by occupying the ATP-binding pocket of TNK1, blocking downstream STAT3 signaling and inducing tumor regression.[1] The 2-(piperidin-1-yl)pyridin-3-amine moiety serves as a solvent-exposed "head group" in these inhibitors, conferring essential solubility and pharmacokinetic stability while positioning the primary amine for coupling to the inhibitor core.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
CAS Number 1193388-86-1 (Salt) / 5028-14-8 (Free Base)
Molecular Formula C₁₀H₁₅N₃[1][2][3][4] · 2HCl
Molecular Weight 250.17 g/mol (Salt) / 177.25 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~6.8 (Pyridine N), ~9.2 (Amine)
Storage -20°C, Desiccated (Hygroscopic)

Biological Context: The TNK1 Pathway

TNK1 is an ACK-family kinase that toggles between an inactive 14-3-3-bound state and an active ubiquitin-bound state.[1] Dysregulation leads to constitutive activation and oncogenesis.[5][6]

TNK1_Pathway TNK1_Inactive TNK1 (Inactive) Bound to 14-3-3 TNK1_Active TNK1 (Active) Ubiquitin-Clustered TNK1_Inactive->TNK1_Active Release from 14-3-3 Stimulus Cellular Stress / Ubiquitin Signal Stimulus->TNK1_Active STAT3 STAT3 Phosphorylation TNK1_Active->STAT3 Kinase Activity Proliferation Tumor Cell Survival (Lymphoid Malignancies) STAT3->Proliferation Transcriptional Activation Inhibitor TNK1 Inhibitor (e.g., TP-5801) Inhibitor->TNK1_Active ATP Competition

Figure 1: Mechanism of TNK1 activation and inhibition.[1][5] The inhibitor blocks the active kinase state, preventing STAT3 phosphorylation.[5][6]

Synthetic Protocol: Preparation of the Intermediate

This protocol outlines the conversion of 2-chloro-3-nitropyridine to the target dihydrochloride salt.[1] This route is preferred over direct amination of 3-aminopyridine due to higher regioselectivity.[1][6]

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Reaction of 2-chloro-3-nitropyridine with piperidine.[1]

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and Acetonitrile (10 vol).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Piperidine (1.2 eq) dropwise at room temperature. Exotherm is possible; maintain internal temperature <30°C.[5][6]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.[5][6]

  • Workup: Cool to RT. Filter off inorganic salts.[5][6] Concentrate the filtrate to a yellow oil.

  • Purification: Crystallize from Ethanol/Water or use as crude if purity >95%.[5][6]

    • Intermediate: 3-nitro-2-(piperidin-1-yl)pyridine (Yellow solid).[1]

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Reduction of the nitro group to the primary amine.[5][6]

  • Setup: Dissolve the nitro intermediate (from Step 1) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (H₂).[5][6] Stir under H₂ balloon pressure (1 atm) or mild pressure (30 psi) in a Parr shaker for 2–4 hours.

    • Caution: Reaction is exothermic.[5][6]

  • Filtration: Filter through a Celite pad to remove the catalyst.[5][6] Wash the pad with Methanol.[5][6]

  • Isolation: Concentrate the filtrate to obtain the Free Base (2-(piperidin-1-yl)pyridin-3-amine) as a dark oil or low-melting solid.[1]

Step 3: Salt Formation (Dihydrochloride)

Stabilization of the amine for storage and coupling.[5][6]

  • Dissolution: Dissolve the Free Base in 1,4-Dioxane or Ethanol (5 vol).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.5 eq) dropwise. A heavy precipitate will form immediately.[5][6]

  • Isolation: Stir at 0°C for 30 mins. Filter the solid under vacuum/inert gas (Argon).[5][6]

  • Drying: Dry under high vacuum at 40°C.

    • Product:2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (Off-white solid).[1]

Application in Drug Design: Coupling Workflow

The primary utility of this intermediate is to serve as the nucleophile in a Buchwald-Hartwig or SₙAr coupling with a heteroaryl chloride core (e.g., a chloropyrimidine scaffold found in TP-5801 analogs).[1]

Synthesis_Workflow SM1 2-Chloro-3- Nitropyridine Nitro_Int 3-Nitro-2- (piperidin-1-yl)pyridine SM1->Nitro_Int Step 1: SnAr (K2CO3, MeCN) Piperidine Piperidine Piperidine->Nitro_Int Target_Int TARGET INTERMEDIATE 2-(Piperidin-1-yl)pyridin-3-amine (Free Base / 2HCl) Nitro_Int->Target_Int Step 2: Reduction (H2, Pd/C) Final_Drug TNK1 Inhibitor (TP-5801 Analog) Target_Int->Final_Drug Step 3: Coupling (Pd-Cat, Buchwald) Core Inhibitor Core (e.g., 2,4-Dichloropyrimidine) Core->Final_Drug

Figure 2: Synthetic workflow from raw materials to final TNK1 inhibitor.

Coupling Protocol Note: When coupling the dihydrochloride salt, an extra equivalent of base (e.g., DIPEA or NaOtBu) is required to neutralize the HCl and liberate the free amine in situ.[5][6]

Quality Control & Validation

To ensure the integrity of the intermediate for downstream GMP or research use, the following quality attributes must be met:

  • ¹H NMR (DMSO-d₆):

    • Diagnostic peaks: Piperidine ring protons (multiplets at ~1.5–1.7 ppm and ~3.0–3.2 ppm).[5][6]

    • Pyridine protons: Aromatic region (~6.8–8.0 ppm).[5][6]

    • Amine protons: Broad singlet (exchangeable with D₂O).[5][6]

  • HPLC Purity: >98% (Area %).

    • Impurity Watch: Monitor for incomplete reduction (nitro-intermediate) or des-piperidine byproducts.[1]

  • Water Content (Karl Fischer): The dihydrochloride is hygroscopic.[5][6] Limit <1.0% to ensure stoichiometry in coupling reactions.

References

  • Chan, T. Y., et al. (2021).[5][6] "TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth."[1] Nature Communications, 12(1), 5337.[6][7]

  • Miao, H., et al. (2021).[5][6] "Tyrosine Kinase Non-Receptor 1 (TNK1) Inhibitors and Uses Thereof." U.S. Patent Application US20210000825A1.[5][6]

  • BenchChem. (2025).[5][6][8] "Technical Guide to TP-5801 TFA: A Potent TNK1 Inhibitor." [1][5][6]

  • PubChem. (2025).[5][6][9] "Compound Summary: 2-(Piperidin-1-yl)pyridin-3-amine." National Library of Medicine.[5][6] [1][5][6]

Sources

Preparation of 3-amino-2-piperidinopyridine dihydrochloride for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Characterization of 3-Amino-2-piperidinopyridine Dihydrochloride

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-amino-2-piperidinopyridine dihydrochloride (Free Base CAS: 5028-14-8), a critical scaffold in the development of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.[1][2][3] While conceptually simple, the synthesis requires precise control over regioselectivity during the SNAr step and careful handling during the reduction of the nitro group to prevent oxidation of the resulting electron-rich diamine.[2]

This guide provides a scalable, two-step workflow suitable for medicinal chemistry laboratories (gram to decagram scale), emphasizing impurity control, safety regarding nitro-heterocycles, and the isolation of the stable dihydrochloride salt.[2]

Molecule Profile

PropertyDetail
IUPAC Name 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
Common Name 3-Amino-2-piperidinopyridine 2HCl
Structure Pyridine ring substituted at C2 with piperidine and C3 with a primary amine.[1][2][4]
CAS (Free Base) 5028-14-8
Molecular Weight 177.25 (Free Base) / ~250.17 (Dihydrochloride)
Appearance Off-white to pale brown solid (Salt form)
Solubility Highly soluble in water, MeOH; Sparingly soluble in DCM (Salt form)

Retrosynthetic Analysis & Strategy

The synthesis relies on the high reactivity of 2-halo-3-nitropyridines toward nucleophilic aromatic substitution (SNAr).[1][2][3] The nitro group at C3 activates the C2 position via inductive electron withdrawal, making the chlorine atom an excellent leaving group.

Strategic Considerations:

  • Regioselectivity: Substitution occurs exclusively at C2. The C6 position is less electrophilic due to the distance from the nitro group, and C4 is deactivated relative to C2.

  • Reduction Method: Catalytic hydrogenation (

    
    , Pd/C) is preferred over chemical reduction (
    
    
    
    or
    
    
    ) to minimize metal waste and simplify workup, provided the piperidine ring remains stable (which it does under standard conditions).[1]

Retrosynthesis Target 3-Amino-2-piperidinopyridine (Target) Intermediate 3-Nitro-2-piperidinopyridine (Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM 2-Chloro-3-nitropyridine + Piperidine Intermediate->SM SNAr Displacement (Base, Heat)

Figure 1: Retrosynthetic logic flow.[1][2]

Experimental Protocols

Step 1: SNAr Displacement

Reaction: 2-Chloro-3-nitropyridine + Piperidine


 3-Nitro-2-piperidinopyridine[1][2][3]

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[2][3]

  • Piperidine (2.5 equiv) — Acts as both nucleophile and base to scavenge HCl.[1]

  • Ethanol (Absolute) or Acetonitrile (10 mL/g of substrate)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine and Ethanol.

  • Addition: Add Piperidine dropwise at room temperature. Caution: Exothermic reaction.[1][2][3]

  • Reaction: Heat the mixture to 60–70°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active, often faint) should disappear, replaced by a bright yellow/orange spot (Nitro product).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (5x volume). The product is lipophilic and typically precipitates as a bright yellow/orange solid.

    • Stir for 30 minutes to granulate the solid.

    • Filter the solid and wash with cold water to remove piperidine hydrochloride salts.

    • Drying: Dry in a vacuum oven at 45°C.

Expert Insight: If the product comes out as an oil, extract with Ethyl Acetate, wash with brine, dry over


, and concentrate.[2] Recrystallization from EtOH/Water is possible but rarely needed for this intermediate.[2]
Step 2: Catalytic Hydrogenation & Salt Formation

Reaction: 3-Nitro-2-piperidinopyridine


 3-Amino-2-piperidinopyridine 

2HCl[1][2][3]

Reagents:

  • 3-Nitro-2-piperidinopyridine (Intermediate from Step 1)[2][3]

  • 10% Pd/C (5-10 wt% loading)[2][3]

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (Balloon pressure or 1 atm)[1]

  • 4M HCl in Dioxane (for salt formation)

Protocol:

  • Reduction:

    • Dissolve the nitro intermediate in Methanol (10-15 mL/g) in a flask suitable for hydrogenation.

    • Add 10% Pd/C carefully under nitrogen flow.[2] Safety: Pd/C can ignite solvent vapors.[1][2][3]

    • Purge the system with Nitrogen, then Hydrogen.

    • Stir vigorously under a Hydrogen balloon at room temperature for 4–16 hours.

    • Checkpoint: The bright yellow color of the nitro compound will fade to colorless or pale grey.

  • Isolation of Free Base:

    • Filter the catalyst through a Celite pad. Wash the pad with Methanol.

    • Critical: The free amine is sensitive to oxidation (turning brown/purple upon air exposure).[1] Proceed immediately to salt formation.[2]

  • Salt Formation:

    • Cool the methanolic filtrate to 0°C.

    • Add 4M HCl in Dioxane (2.5 - 3.0 equiv) dropwise.[2][3]

    • Stir for 30 minutes. The solution may become slightly cloudy or precipitate.

    • Concentrate the solvent in vacuo to near dryness.

    • Triturate the residue with Diethyl Ether or MTBE to induce crystallization of the dihydrochloride salt.

    • Filter the off-white solid under a nitrogen blanket (hygroscopic).[2]

Troubleshooting & Decision Tree

Troubleshooting Start Issue Detected Step1_Yield Step 1: Low Yield/Oil? Start->Step1_Yield Step2_Color Step 2: Product turns purple? Start->Step2_Color Action1 Use MeCN instead of EtOH. Precipitate with water. Step1_Yield->Action1 Yes Action2 Oxidation occurring. Keep under N2. Make salt immediately. Step2_Color->Action2 Yes

Figure 2: Troubleshooting common synthetic issues.

Medicinal Chemistry Applications

The 3-amino-2-piperidinopyridine scaffold is a "privileged structure" in drug discovery.[2][3] Its primary utility lies in its ability to form bicyclic heterocycles, particularly Imidazo[4,5-b]pyridines .[1][2]

Pathway to Imidazo[4,5-b]pyridines: Reacting the diamine (3-amino-2-piperidinopyridine) with:

  • Aldehydes (+ Oxidant): Yields 2-substituted imidazo[4,5-b]pyridines.[1][2]

  • Carboxylic Acids / Orthoesters: Yields 2-substituted derivatives.[1][2]

  • CDI (Carbonyldiimidazole): Yields the cyclic urea (2-one) derivative.[1][2]

These scaffolds are frequently found in SHP2 inhibitors (e.g., TNO155 analogs) and ERK inhibitors , where the piperidine ring often projects into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties.[1]

Safety & Hazards

  • 2-Chloro-3-nitropyridine: Strong skin sensitizer and irritant.[1][2][3] Handle in a fume hood.

  • Piperidine: Toxic by inhalation, flammable, and causes severe skin burns.[1] It is a precursor for controlled substances; maintain strict inventory logs.[2]

  • Hydrogenation: Pd/C is pyrophoric when dry.[1][2] Keep wet with solvent.[2]

References

  • Synthesis of 3-Amino-2-chloropyridine derivatives: GuideChem Application Notes. "How to apply and prepare 2-Chloro-3-nitropyridine efficiently?" Link

  • Imidazo[4,5-b]pyridine Scaffold Synthesis: Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[1][2] Organic Letters, 2012.[2] Link

  • Piperidine Substitution Mechanism: RSC Advances. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Link

  • CAS Registry Data: 2-(Piperidin-1-yl)pyridin-3-amine (CAS 5028-14-8).[1][2][4][5][6][7] ChemScene. Link

  • Medicinal Chemistry Context (SHP2/ERK): Journal of Chemical Technology and Metallurgy. "New Imidazo[4,5-b]pyridine Derivatives." Link

Sources

Application Notes and Protocols for the Coupling of 2-(Piperidin-1-yl)pyridin-3-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the amide coupling of 2-(piperidin-1-yl)pyridin-3-amine with a variety of carboxylic acids. As a molecule of interest in medicinal chemistry, the efficient and reliable formation of amide bonds with this scaffold is crucial for the synthesis of novel chemical entities. This document offers insights into the selection of appropriate coupling reagents, reaction conditions, and troubleshooting strategies to enable successful and reproducible syntheses.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] The coupling of carboxylic acids and amines is one of the most frequently performed reactions in drug discovery.[1] The target amine, 2-(piperidin-1-yl)pyridin-3-amine, presents a unique chemical scaffold with a potentially nucleophilic 3-amino group on a pyridine ring, substituted at the 2-position with a piperidine moiety. The electronic nature of the pyridine ring and the steric bulk of the adjacent piperidine group can influence the reactivity of the amine, necessitating careful consideration of reaction conditions for optimal amide bond formation.

Mechanistic Insights into Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium-carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3] This activation is typically achieved using coupling reagents.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[2][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide.

However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, which is a common side product.[2] To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still sufficiently reactive towards the amine.

Diagram: Carbodiimide (EDC) Coupling Mechanism

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine 2-(Piperidin-1-yl)pyridin-3-amine (R'-NH2) HOBt HOBt Active_Ester->Amide + R'-NH2 HATU_Workflow cluster_workflow HATU Coupling Protocol Start Start Dissolve_Acid Dissolve Carboxylic Acid, HATU, and Base in Solvent Start->Dissolve_Acid Pre_activation Stir for Pre-activation (Formation of Active Ester) Dissolve_Acid->Pre_activation Add_Amine Add 2-(Piperidin-1-yl)pyridin-3-amine Pre_activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification

Caption: General workflow for HATU-mediated amide coupling.

Recommended Protocols

The following protocols are provided as a starting point for the coupling of 2-(piperidin-1-yl)pyridin-3-amine with various carboxylic acids. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary depending on the specific carboxylic acid used.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated. [1] Materials:

  • 2-(Piperidin-1-yl)pyridin-3-amine

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M) at room temperature, add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-(piperidin-1-yl)pyridin-3-amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol offers a cost-effective alternative to HATU and is suitable for many standard carboxylic acids.

Materials:

  • 2-(Piperidin-1-yl)pyridin-3-amine

  • Carboxylic acid

  • EDC.HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), 2-(piperidin-1-yl)pyridin-3-amine (1.0-1.1 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DCM (0.1-0.5 M) at 0 °C, add DIPEA (1.0-1.2 eq.) if desired.

  • Add EDC.HCl (1.2-1.5 eq.) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x) (to remove unreacted amine and base), saturated aqueous sodium bicarbonate solution (2x) (to remove unreacted carboxylic acid and HOBt), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation: Summary of Reaction Conditions

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table summarizes general recommendations.

ParameterHATU CouplingEDC/HOBt Coupling
Coupling Reagent HATUEDC.HCl
Additive None required (HOAt is part of HATU)HOBt
Base DIPEA or TEADIPEA or TEA (optional)
Solvent DMF, DCM, AcetonitrileDCM, DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours4 - 24 hours
Work-up Aqueous basic and neutral washesAqueous acidic, basic, and neutral washes

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction - Insufficiently activated carboxylic acid- Low nucleophilicity of the amine- Steric hindrance- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the reaction time.
Formation of Side Products - N-acylurea formation (with EDC)- Epimerization of chiral carboxylic acids- Reaction at the pyridine nitrogen- Ensure HOBt is used with EDC.- Use HATU, which is known to suppress racemization.<[5]br>- Perform the reaction at lower temperatures (0 °C).- Use a non-nucleophilic base like DIPEA.
Difficult Purification - Water-soluble byproducts (from EDC)- Excess reagents- Perform a thorough aqueous work-up for EDC reactions.- Use stoichiometric amounts of reagents where possible.- Optimize chromatographic conditions for purification.

Conclusion

The successful coupling of 2-(piperidin-1-yl)pyridin-3-amine with carboxylic acids can be readily achieved using standard amide bond forming reagents such as HATU and EDC/HOBt. The choice of the specific protocol will depend on the nature of the carboxylic acid, cost considerations, and the desired level of efficiency. The protocols and insights provided in this application note serve as a robust starting point for the synthesis and exploration of novel amide derivatives based on this valuable heterocyclic scaffold. Careful monitoring and optimization of the reaction conditions will ensure high yields and purity of the target compounds, facilitating their advancement in drug discovery and development programs.

References

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. Available at: [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents.
  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Iliyasov, T. M., et al. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available at: [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • HATU coupling - what's the best order? : r/Chempros. Reddit. Available at: [Link]

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Available at: [Link]

  • WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Žatko, D., Věžník, J., & Adam, V. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. ResearchGate. Available at: [Link]

  • Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Patent US-2020199073-A1 - PubChem. Available at: [Link]

  • ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • EP1566376A1 - Preparation of amino acid amides - Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

Sources

Application Note: High-Purity Conversion of 2-(Piperidin-1-yl)pyridin-3-amine to Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026


 2HCl.

Abstract & Scope

This application note details the optimized protocol for converting 2-(Piperidin-1-yl)pyridin-3-amine (CAS: 294649-43-1) from its free base form to the dihydrochloride salt. This scaffold is a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeted therapeutics. The dihydrochloride salt form is preferred for downstream applications due to its enhanced aqueous solubility, improved oxidative stability, and crystallinity compared to the oil/amorphous free base.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]

Basicity and Protonation Sites

Successful salt formation requires understanding the basicity of the three nitrogen atoms in the molecule:

  • Pyridine Nitrogen (

    
    ):  The most basic site. The electron-donating piperidine ring at the C2 position enriches the electron density of the pyridine ring via resonance, significantly raising the pKa of the pyridine nitrogen above that of unsubstituted pyridine (
    
    
    
    ).
  • Exocyclic Amine (

    
    ):  Aniline-like character. Typically possesses a pKa in the range of 3–5.
    
  • Piperidine Nitrogen (

    
    ):  While typically aliphatic amines have high pKa (~10-11), the nitrogen here is attached to an aromatic heteroatom (C2 of pyridine). Its lone pair participates in amidine-like resonance with the pyridine ring, reducing its basicity compared to a free piperidine but enhancing the basicity of 
    
    
    
    .

Stoichiometry Logic: To form the dihydrochloride salt, the reaction conditions must drive the protonation of both the highly basic pyridine nitrogen and the less basic exocyclic amine/piperidine system. This necessitates the use of a molar excess of HCl (typically 2.2 – 2.5 equivalents) under anhydrous conditions to prevent hydrolysis or the formation of sticky monohydrochloride hydrates.

Reaction Scheme


Materials & Equipment

Reagents
ReagentGradeRole
2-(Piperidin-1-yl)pyridin-3-amine>98% HPLCStarting Material
4M HCl in 1,4-Dioxane (or Isopropanol)AnhydrousAcid Source
Ethyl Acetate (EtOAc)ACS ReagentSolvent (Solubilizer)
Isopropanol (IPA)ACS ReagentCo-solvent/Antisolvent
Methyl tert-butyl ether (MTBE)ACS ReagentWash Solvent
Equipment
  • Jacketed glass reactor or 3-neck round bottom flask (RBF) equipped with a mechanical stirrer.

  • Nitrogen inlet for inert atmosphere.

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum drying oven.[1]

Experimental Procedure

Step 1: Dissolution[8]
  • Charge the reaction vessel with 2-(Piperidin-1-yl)pyridin-3-amine free base (1.0 eq).

  • Add Ethyl Acetate (EtOAc) (5–8 volumes relative to mass, e.g., 5-8 mL/g).

  • Stir at room temperature (20–25 °C) until fully dissolved.

    • Note: If the free base is an oil or sticky solid, ensure complete dissolution before proceeding. Mild heating to 35 °C is permissible but cool back to 20 °C before acid addition.

Step 2: Acid Addition (Critical Step)
  • Cool the solution to 0–5 °C using an ice/water bath. The reaction is exothermic.[2]

  • Charge the addition funnel with 4M HCl in Dioxane (2.5 eq).

    • Why Anhydrous? Aqueous HCl often leads to hygroscopic gums for this specific scaffold. Anhydrous HCl promotes the precipitation of a crystalline solid.

  • Add the HCl solution dropwise over 30–60 minutes.

    • Observation: A precipitate should begin to form almost immediately.

    • Temperature Control: Maintain internal temperature

      
       during addition to prevent oiling out.
      
Step 3: Crystallization & Aging
  • Once addition is complete, allow the slurry to warm naturally to room temperature (20–25 °C) .

  • Stir (age) the slurry for 2–4 hours . This aging process is crucial for the conversion of any kinetic polymorphs or trapped mono-salt to the thermodynamic dihydrochloride crystal form.

  • Optional: If the supernatant remains milky or yield appears low, add MTBE (2 volumes) dropwise to drive further precipitation.

Step 4: Isolation & Drying
  • Filter the solid using a Buchner funnel under vacuum.

  • Wash 1: Rinse the filter cake with cold EtOAc (2 volumes).

  • Wash 2: Rinse with MTBE (2 volumes) to remove residual acidity and organic impurities.

  • Transfer the solid to a vacuum oven.

  • Dry at 40–45 °C under full vacuum (-30 inHg) for 12–24 hours.

    • Caution: Do not exceed 50 °C initially, as the salt can be thermally sensitive if residual solvent is present.

Quality Control & Validation

The following metrics define a successful conversion:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Identity

H-NMR (DMSO-

)
Significant downfield shift of Pyridine-H compared to free base. Integration confirms structure.
Counterion Content Argentometric Titration26.0% – 28.0% w/w Chloride (Theoretical for 2HCl: ~28.3%)
Purity HPLC (254 nm)> 98.5% area
Melting Point DSC / CapillaryDistinct sharp melting point (typically >180 °C, decomposition often observed)

Process Workflow Diagram

The following diagram illustrates the critical path and decision points for the salt formation process.

SaltFormation Start Start: Free Base (Oil/Solid) Dissolve Dissolve in EtOAc (5-8 Vol) Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AcidAdd Add 2.5 eq HCl (Anhydrous in Dioxane) Cool->AcidAdd Precip Precipitation Observed? AcidAdd->Precip Age Warm to RT & Age (2-4 Hours) Precip->Age Yes (Slurry) AddAnti Add MTBE Antisolvent Precip->AddAnti No (Solution) Filter Filtration & Washing (EtOAc / MTBE) Age->Filter AddAnti->Age Dry Vacuum Dry 40-45 °C Filter->Dry QC QC Analysis (NMR, HPLC, Titration) Dry->QC

Figure 1: Decision logic and workflow for the salt formation process.

Troubleshooting Guide

Issue: "Oiling Out"
  • Symptom: The product separates as a sticky gum instead of a free-flowing powder upon acid addition.

  • Cause: Temperature too high during addition or solvent polarity mismatch.

  • Remedy:

    • Stop stirring and allow the oil to settle. Decant the supernatant.

    • Redissolve the oil in a minimum amount of Methanol (MeOH).

    • Slowly add EtOAC or MTBE with vigorous stirring to induce crystallization.

    • Seed with authentic crystals if available.

Issue: Hygroscopicity
  • Symptom: Solid becomes sticky upon exposure to air.

  • Cause: Formation of amorphous salt or presence of excess HCl.

  • Remedy: Ensure the final wash with MTBE is thorough to remove excess HCl. Dry under high vacuum with a nitrogen bleed. Store under argon/nitrogen in a desiccator.

References

  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

    • Context: Reference for estimating pKa values of pyridine and aniline deriv
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

    • Context: Authoritative source for general salt selection and prepar
  • Context: Verification of commercial availability and salt form existence.
  • Organic Chemistry Portal. (2023). Synthesis of 3-Amino-2-substituted Pyridines. [Link]

    • Context: General synthetic routes and properties of the aminopyridine scaffold.

Sources

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Leveraging 3D-Rich Scaffolds in Fragment-Based Drug Discovery: A Workflow Featuring 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets where traditional high-throughput screening (HTS) may fall short.[1][2] This approach hinges on screening libraries of low molecular weight fragments (typically <300 Da) that, despite binding with weak affinity (μM to mM), do so with high ligand efficiency.[1][3] These initial hits serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules. This application note provides a comprehensive guide to the FBDD workflow, using 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride as a representative example of a three-dimensional (3D) fragment. We will detail the rationale behind experimental design, provide step-by-step protocols for key biophysical screening and validation techniques, and illustrate the principles of structure-guided lead evolution.

Introduction: The Power of Fragments and the Rise of 3D Scaffolds

The core tenet of FBDD is that the vastness of chemical space can be explored more effectively by screening smaller, less complex molecules.[4] While HTS screens millions of larger, drug-like compounds, FBDD utilizes a thoughtfully curated library of just a few thousand fragments to identify binding "hotspots" on a protein target.[5] Because of their low molecular weight, fragment hits often form highly optimized and efficient interactions with the target protein, providing a more tractable path for medicinal chemistry optimization.[3]

Historically, many fragment libraries were dominated by flat, aromatic compounds. However, the field is increasingly recognizing the importance of incorporating fragments with greater three-dimensional character.[6] Saturated heterocyclic rings, such as the piperidine moiety in our example compound, provide access to spatial vectors and interaction types that are unavailable to planar systems. This can lead to improved physical properties, novel binding modes, and enhanced selectivity. 2-(Piperidin-1-yl)pyridin-3-amine serves as an excellent scaffold to illustrate this principle, combining a 3D piperidine ring with a functionalized pyridine core.

Fragment Profile: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

A successful fragment must possess specific physicochemical properties that make it an ideal starting point for drug discovery. These properties are often summarized by the "Rule of Three".[7]

  • Molecular Weight (MW) < 300 Da: Ensures low complexity.

  • cLogP ≤ 3: Balances solubility and permeability.

  • Hydrogen Bond Donors (HBD) ≤ 3

  • Hydrogen Bond Acceptors (HBA) ≤ 3

  • Rotatable Bonds ≤ 3: Reduces conformational entropy loss upon binding.

The selected fragment, 2-(Piperidin-1-yl)pyridin-3-amine, aligns well with these principles. The dihydrochloride salt form is typically used to improve aqueous solubility for screening purposes.

Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)pyridin-3-amine

PropertyValueSignificance in FBDD
CAS Number 5028-14-8 (free base)Unique chemical identifier.
Molecular Formula C₁₀H₁₅N₃Provides atomic composition.
Molecular Weight 177.25 g/mol Falls well within the "Rule of Three" (<300 Da), ensuring low complexity.[8]
cLogP 1.65Indicates good solubility and potential for optimization without becoming too lipophilic.[8]
H-Bond Acceptors 3Meets the "Rule of Three," providing specific interaction points.[8]
H-Bond Donors 1Meets the "Rule of Three," providing a key interaction point via the amine group.[8]
Rotatable Bonds 1Low number of rotatable bonds minimizes entropic penalty upon binding.[8]
Topological Polar Surface Area (TPSA) 42.15 ŲSuggests good potential for cell permeability in optimized analogues.[8]

The key feature of this fragment is the saturated piperidine ring, which confers a distinct 3D geometry. This allows it to probe protein pockets in ways that flat, aromatic fragments cannot, potentially leading to the discovery of novel and more selective inhibitors.[6]

The Fragment-Based Drug Discovery Workflow

The FBDD process is a multi-stage funnel, beginning with a broad screen of a fragment library and progressively narrowing down to a few high-quality hits for chemical optimization. Each stage relies on sensitive biophysical techniques capable of detecting the weak binding affinities characteristic of fragments.[1][9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Lib Fragment Library (incl. 2-(Piperidin-1-yl)pyridin-3-amine) Screen Primary Biophysical Screen (SPR, NMR, X-ray) Lib->Screen Screening Hits Initial Hits (Weak Binders) Screen->Hits Hit Rate ~0.5-5% Ortho Orthogonal Assay (e.g., ITC, nanoDSF) Hits->Ortho Validation Struct Structural Biology (X-ray, Cryo-EM, NMR) Ortho->Struct Determine Kd & Thermodynamics Valid Validated Hits (Confirmed Binders with Binding Mode) Struct->Valid Elucidate Binding Pose Opt Structure-Guided Chemistry (Growing, Linking, Merging) Valid->Opt Optimization Lead Potent Lead Compound (nM Affinity) Opt->Lead Iterative Design & Synthesis

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

Protocols for Primary Screening & Hit Identification

The goal of the primary screen is to identify which fragments from the library bind to the target protein. Because the interactions are weak, highly sensitive biophysical methods are required.[9][10]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[11][12] It is highly sensitive and consumes relatively little protein, making it ideal for primary fragment screening.[13]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein (≥95% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl) or appropriate chemistry for affinity capture.

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride stock solution (e.g., 100 mM in DMSO).

  • Fragment library plates, with fragments solubilized in DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with a 1:1 mixture of EDC/NHS for amine coupling).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in immobilization buffer to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract nonspecific binding and bulk refractive index effects.[12]

  • Fragment Solution Preparation:

    • Prepare a working solution of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride by diluting the DMSO stock into running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched exactly across all samples and the running buffer (e.g., 1-2%) to avoid false positives.[11]

    • Prepare plates for the entire fragment library in the same manner.

  • Screening:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A typical injection time for a primary screen is 30-60 seconds.

    • Follow with a dissociation phase where only running buffer flows over the chip.

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., low pH glycine, high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • A fragment is considered a potential hit if it produces a steady-state binding response significantly above the noise level. The response should be dose-dependent in follow-up experiments.

Protocol 2: NMR-based Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting weak binding events in solution.[9] In a protein-observed experiment, the protein is isotopically labeled (¹⁵N), and changes in its spectrum upon addition of a fragment indicate binding.[7][14]

Objective: To identify fragments that bind to a target protein by observing chemical shift perturbations (CSPs) in the protein's ¹H-¹⁵N HSQC spectrum.

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (50-200 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 5-10% D₂O).

  • Fragment stock solutions in deuterated DMSO (DMSO-d₆).

  • NMR tubes.

Methodology:

  • Reference Spectrum Acquisition:

    • Prepare a sample of ¹⁵N-labeled protein in NMR buffer.

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum. This spectrum serves as the "fingerprint" of the unbound protein. Each peak corresponds to a specific backbone amide N-H group.[15]

  • Fragment Screening:

    • Prepare samples containing the ¹⁵N-labeled protein and a single fragment (or a small, non-overlapping mixture of 3-5 fragments) at a concentration typically 5-10 times that of the protein (e.g., 1 mM fragment for 100 µM protein).[16] Ensure the final DMSO-d₆ concentration is consistent across all samples.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

  • Data Analysis:

    • Overlay the spectrum of each fragment-containing sample with the reference spectrum.

    • A "hit" is identified by chemical shift perturbations (CSPs), where specific peaks in the protein's spectrum shift or broaden upon fragment addition. This indicates that the fragment is binding to the protein and altering the chemical environment of nearby amide protons.[15]

    • If screening with mixtures, hits must be deconvoluted by testing each component of the mixture individually.

  • Binding Site Mapping (Follow-up):

    • Once a hit like 2-(Piperidin-1-yl)pyridin-3-amine is confirmed, the residues showing significant CSPs can be mapped onto the 3D structure of the protein to identify the binding site.

Hit Validation and Characterization

A hit from a primary screen is merely a starting point. It is crucial to validate the binding using an orthogonal biophysical method to eliminate false positives and to accurately quantify the binding affinity.

Hit_Validation Start Primary Hit Identified (e.g., from SPR screen) Ortho Orthogonal Assay (e.g., NMR, nanoDSF) Start->Ortho ITC Determine Affinity & Thermodynamics (Isothermal Titration Calorimetry) Ortho->ITC Binding Confirmed Discard Discard (False Positive) Ortho->Discard Binding Not Confirmed Xray Determine Binding Mode (X-ray Crystallography) ITC->Xray Kd in µM-mM range Proceed Validated Hit Proceed to Optimization Xray->Proceed

Caption: Decision workflow for validating a primary fragment hit.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17]

Objective: To determine the thermodynamic profile of the interaction between 2-(Piperidin-1-yl)pyridin-3-amine and the target protein.

Materials:

  • Isothermal Titration Calorimeter.

  • Target protein (5-50 µM) and fragment (0.5-2 mM) dialyzed extensively against the same buffer to minimize heat of dilution effects.

  • Syringe and sample cell.

Methodology:

  • Sample Preparation:

    • Prepare the protein solution (in the sample cell) and the fragment solution (in the syringe) in the same matched buffer. A typical concentration for the fragment is 10-20 times the protein concentration.

    • Degas both solutions thoroughly to prevent air bubbles.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • The raw data (a series of heat-burst peaks) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of fragment to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₔ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

From Fragment to Lead: Structure-Guided Optimization

With a validated hit and, ideally, a high-resolution crystal structure of the fragment-protein complex, the process of medicinal chemistry optimization can begin.[5] The goal is to increase the affinity and selectivity of the initial fragment while maintaining drug-like properties.

Caption: Potential strategies for evolving the initial fragment hit.

  • Fragment Growing: This is the most common strategy. A crystal structure reveals unoccupied space adjacent to the bound fragment.[5] For 2-(Piperidin-1-yl)pyridin-3-amine, the primary amine at the 3-position is an obvious vector for growth. Chemists can synthesize analogues with substituents on this amine to pick up additional interactions with the protein, thereby increasing potency.

  • Fragment Linking: If a second fragment is found to bind in a proximal pocket, the two fragments can be connected via a chemical linker to create a single, high-affinity molecule.[5]

  • Fragment Merging: If another validated hit shares overlapping features with our fragment, a new molecule can be designed that incorporates the key binding elements of both, often leading to a significant increase in affinity.

This process is iterative, with each new set of synthesized compounds being tested for affinity and, when possible, structurally characterized to guide the next round of design.

Conclusion

Fragment-Based Drug Discovery is a rational and highly effective approach for generating novel chemical matter against a wide range of biological targets. By starting with small, efficient binders, FBDD provides a clear and structure-guided path to potent lead compounds. A fragment like 2-(Piperidin-1-yl)pyridin-3-amine, with its favorable physicochemical properties and 3D character, represents an ideal starting point for such a campaign. The successful application of the biophysical techniques and protocols detailed in this guide—from primary screening with SPR and NMR to validation with ITC and structural biology—is paramount to unlocking the full potential of this powerful drug discovery paradigm.

References

  • Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 769–773. [Link]

  • Huber, S., & de Kloe, G. E. (2014). SPR-based fragment screening: advantages and applications. Progress in Biophysics and Molecular Biology, 116(2-3), 113–123. [Link]

  • de Kloe, G. E., Bailey, D., & Leurs, R. (2024). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 29(1), 103831. [Link]

  • Navratilova, I., & Hopkins, A. L. (2014). SPR-based fragment screening and advanced application to GPCRs. Progress in Biophysics and Molecular Biology, 116(2-3), 113-23. [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure Website. [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Hall, R. J., & Mortenson, P. N. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 65(5), 739–751. [Link]

  • Ciulli, A., & Williams, G. (2010). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 660, 177–200. [Link]

  • Roy, M. J., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • Sledz, P., & Caflisch, A. (2018). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 5, 13. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892–901. [Link]

  • Isogai, S., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 1(3), 100183. [Link]

  • Expert Opinion on Drug Discovery. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219–243. [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]

  • Cuttler, J. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. SLAS Discovery, 19(6), 828-838. [Link]

  • Wang, N., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101511. [Link]

  • Peterson, M. J., & furthest, G. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 642, 161–191. [Link]

  • FitzGerald, E. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments). [Link]

  • May-Dracka, T. L., & Finzel, B. C. (2009). Screening a fragment cocktail library using ultrafiltration. Analytical Biochemistry, 385(1), 103–110. [Link]

  • Scriven, E. F. V., & Murugan, R. (Eds.). (2013). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Foley, D. J., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(5), 794–805. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. [Link]

  • Acta Crystallographica Section E. (2012). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. [Link]

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962. [Link]

  • Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(Piperidin-1-yl)pyridin-3-amine synthesis via SNAr reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperidin-1-yl)pyridin-3-amine Synthesis

Ticket ID: SNAR-PYR-003 Subject: Optimization of SNAr Yields for 2-Substituted-3-Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deactivation" Trap

If you are attempting a direct nucleophilic aromatic substitution (SNAr) on 2-chloro-3-aminopyridine , your low yields are not a result of operator error; they are a result of electronic mismatch.

The 3-amino group is a strong electron-donating group (EDG) via resonance (+M effect).[1] This increases electron density in the pyridine ring, significantly reducing the electrophilicity at the C2 position. In SNAr, the ring must accept electron density; the amino group fights this process, effectively "poisoning" the reaction.

To achieve high yields (>85%), you must bypass this electronic barrier.[1] This guide outlines two protocols:

  • The Gold Standard (Recommended): The Nitro-Activation Route.

  • The Legacy Patch (Alternative): Forcing conditions for the direct amine route.

Module 1: The Gold Standard (Nitro-Activation Route)

Status: HIGHLY RECOMMENDED Mechanism: Activation


 Substitution 

Reduction

This protocol replaces the electron-donating amine with an electron-withdrawing nitro group (-NO2).[1] The nitro group at C3 activates the C2 position via inductive (-I) and mesomeric (-M) effects, accelerating the SNAr reaction by orders of magnitude.

Step-by-Step Protocol

Step 1: SNAr Reaction

  • Substrate: 2-Chloro-3-nitropyridine (CAS: 5470-18-8)[1]

  • Reagent: Piperidine (1.2 – 1.5 equivalents)[1]

  • Base: Potassium Carbonate (K2CO3, 2.0 equiv) or Triethylamine (Et3N, 2.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1] Note: Avoid DMF/DMSO if possible to simplify workup, but use them if solubility is poor.

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Checkpoint: Monitor TLC/LCMS.[1] Conversion should be >95%.

Step 2: Nitro Reduction

  • Substrate: 3-Nitro-2-(piperidin-1-yl)pyridine (Intermediate)[1]

  • Method A (Catalytic Hydrogenation): H2 (1 atm), 10% Pd/C (5-10 wt%), MeOH or EtOH.[1] Stir RT for 2-6 h.[1]

  • Method B (Chemical Reduction): Iron powder (Fe, 5 equiv), Ammonium Chloride (NH4Cl), EtOH/H2O (4:1), Reflux 2 h.[1] Use this if halogen sensitivity is a concern, though not applicable here.

Quantitative Comparison
ParameterDirect Amine RouteNitro-Activation Route
Electronic State Deactivated (Electron Rich)Activated (Electron Poor)
Typical Yield 15 – 40%85 – 95% (over 2 steps)
Reaction Temp >120°C (Sealed Tube)60 – 80°C
Purification Difficult (SM co-elutes)Easy (Distinct polarity)

Module 2: The Legacy Patch (Direct Amine Route)

Status: USE WITH CAUTION Scenario: You are restricted to using 2-chloro-3-aminopyridine or 2-fluoro-3-aminopyridine as starting material.[1]

If you must proceed with the deactivated amine, you must compensate for the poor electronics with forcing conditions or better leaving groups .

Optimization Strategies
  • The "Fluorine Effect" (Critical): Switch from 2-Chloro -3-aminopyridine to 2-Fluoro -3-aminopyridine.[1]

    • Why? In SNAr, the rate-determining step is often the nucleophilic attack. Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate much better than chlorine. This can increase reaction rates by 100–300x.[1]

  • Solvent-Free / High Concentration: Run the reaction in neat piperidine (acting as both solvent and nucleophile) in a sealed tube at 120–140°C.

    • Warning: High pressure hazard.[1] Ensure appropriate shielding.[1]

  • Lithium Amide Base (Strong Base): Use LiHMDS (Lithium hexamethyldisilazide) to deprotonate the piperidine first, creating a stronger nucleophile.

    • Protocol: Dissolve piperidine in THF at 0°C, add LiHMDS (1.1 equiv), stir 15 min, then add substrate. Heat to reflux.[1][2]

Module 3: Visualizing the Strategy

The following diagram illustrates the kinetic pathways. Note how the "Nitro Route" lowers the activation energy barrier compared to the "Direct Route."

SNAr_Strategy start_nitro Start: 2-Chloro-3-nitropyridine condition_easy Mild Conditions (EtOH, 80°C, K2CO3) start_nitro->condition_easy start_amine Start: 2-Chloro-3-aminopyridine condition_hard Forcing Conditions (Neat, 140°C) or Switch to 2-Fluoro start_amine->condition_hard intermediate Intermediate: 3-Nitro-2-(piperidin-1-yl)pyridine reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) intermediate->reduction product Target: 2-(Piperidin-1-yl)pyridin-3-amine condition_easy->intermediate Fast S_NAr (Activated Ring) condition_hard->product Slow S_NAr (Deactivated Ring) Low Yield reduction->product High Yield

Caption: Comparative workflow showing the kinetic advantage of the Nitro-Activation route (Green) versus the Direct Amine route (Red).

Module 4: Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion using the Direct Route. Adding more base doesn't help.

  • Diagnosis: The reaction has likely reached equilibrium or the catalyst (if using Pd) is dead. In classical SNAr, the issue is the leaving group.[3]

  • Solution: Switch to 2-Fluoro-3-aminopyridine . The C-F bond is stronger but the high electronegativity lowers the transition state energy for the incoming nucleophile. This is the single most effective fix for the direct route.

Q2: I am seeing a dimer impurity.

  • Diagnosis: If using the Nitro route, you might be seeing displacement of the nitro group itself (rare but possible with very strong nucleophiles) or dimerization during reduction (azo compounds).

  • Solution: Ensure the SNAr step is complete before adding the reducing agent. Wash the intermediate thoroughly with water/ethanol to remove excess piperidine before reduction.

Q3: Can I use Buchwald-Hartwig amination instead of SNAr?

  • Answer: Yes. If you must use 2-chloro-3-aminopyridine, Pd-catalyzed amination is superior to thermal SNAr.[1]

  • Conditions: Pd2(dba)3 (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv), Toluene, 100°C.[1] This overcomes the electronic deactivation by changing the mechanism entirely.

Q4: How do I purify the final amine?

  • Protocol: The product is a basic amine.

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl (Product goes into water; non-basic impurities stay in organic).[1]

    • Basify aqueous layer to pH 10-12 with NaOH.[1]

    • Extract back into EtOAc.[1]

    • Dry and concentrate. This "Acid-Base Flip" usually yields >98% purity without column chromatography.[1]

References

  • SNAr Reactivity Rules:March’s Advanced Organic Chemistry. The "Element Effect" dictates that for SNAr, the leaving group order is F > NO2 > Cl > Br > I, contrary to SN1/SN2.

    • Source:

  • Fluorine vs. Chlorine: Detailed kinetic studies confirming 2-fluoropyridine reacts ~320x faster than 2-chloropyridine.[1]

    • Source:

  • Nitro-Activation Strategy: Comparative guide on chloronitropyridine reactivity.

    • Source:

  • Purification of Piperidine Derivatives: Methods for separating piperidine/pyridine mixtures.[1][4]

    • Source:[1]

Sources

Technical Support Center: Purification of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

[1][2]

Case ID: 5028-14-8-PUR Support Tier: Level 3 (Senior Application Scientist) Status: Active[1][2]

Compound Profile & Critical Properties

Before initiating purification, you must understand the physicochemical behavior of your target.[2] This molecule contains three nitrogen centers with distinct basicities, dictating its salt formation and solubility profile.[2]

ParameterSpecification / BehaviorTechnical Insight
Structure Pyridine core, C2-piperidine, C3-primary amineThe C2-piperidine is a strong electron donor, significantly increasing electron density on the pyridine ring.[1][2]
Salt Form Dihydrochloride (2HCl)Protonation Sites: 1.[1][2] Pyridine Nitrogen (

, most basic).[2] 2. Primary Amine (

).[1][2] Note: The piperidine nitrogen lone pair is delocalized into the aromatic system and is unlikely to be protonated in the solid state.[2]
Solubility High: Water, Methanol Moderate: Ethanol, DMSO Low/Insoluble: Acetone, Ethyl Acetate, Ether, HeptaneThe 2HCl salt is highly polar.[2] Purification relies on anti-solvent precipitation or cooling crystallization from alcohols.[1][2]
Stability Hygroscopic; Oxidation-proneThe electron-rich 3-amino group mimics a phenylenediamine, making it susceptible to air oxidation (browning) if stored as a free base or in solution.[1][2]

Standard Purification Protocol (The "Happy Path")

Use this protocol for crude material with purity >85% to achieve >98% HPLC purity.[2]

Method A: Displacement Crystallization (Recommended)

This method relies on the "salting out" effect using a non-polar anti-solvent.[2]

Reagents:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Solvent B (Anti-Solvent): Isopropyl Acetate (IPAc) or Diethyl Ether (

    
    ).[1][2]
    
  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[1][2]

Protocol:

  • Dissolution: Dissolve the crude free base (or crude salt) in the minimum volume of Solvent A at 40°C.[2]

    • Checkpoint: If the solution is dark/black, treat with activated charcoal (5 wt%) for 30 mins, filter over Celite while hot.

  • Acidification (If Free Base): Add HCl (2.2 - 2.5 equivalents) dropwise.[1][2] Maintain temp < 50°C.

  • Nucleation: Cool to Room Temperature (RT). If no crystals form, add Solvent B dropwise until slight turbidity persists.[2]

  • Crystallization: Stir slowly at RT for 2 hours, then cool to 0-5°C for 4 hours.

  • Isolation: Filter under

    
     atmosphere (hygroscopic!). Wash cake with cold Solvent B.[1][2]
    
  • Drying: Vacuum oven at 40°C for 12 hours. Crucial: Use a

    
     trap if available to ensure anhydrous salt.[2]
    

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with aminopyridine salts.[1][2] It occurs when the "Metastable Zone Width" is traversed too quickly, or the solvent polarity gap is too wide (e.g., adding Hexane to Methanol).[2]

Corrective Action (The "Re-heat" Technique):

  • Do not discard the oil.[1][2]

  • Re-heat the mixture until the oil redissolves (add a small amount of MeOH if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1][2]

  • Slow Cool: Turn off the heat source and let the bath cool naturally to RT (do not use an ice bath yet).

  • Solvent Switch: If oiling persists, switch the system to Ethanol/Isopropanol (IPA) .[2] The polarity difference is smaller, favoring crystal growth over phase separation.[2]

Q2: The salt is turning brown/purple during filtration. Is it decomposing?

Diagnosis: This indicates oxidative degradation .[1][2] The 3-amino group is electron-rich (activated by the piperidine ring) and reacts with atmospheric oxygen to form azo-dimers or quinoid species.[1]

Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins prior to use.[1][2]

  • Acidic Wash: Wash the filter cake with acidic IPA (0.1M HCl in IPA).[2] The protonated amine is significantly more resistant to oxidation than the free base.[2]

  • Storage: Store under Argon at -20°C.

Q3: NMR shows excess Piperidine trapped in the lattice. How do I remove it?

Diagnosis: Piperidine is a secondary amine that can form its own HCl salt, which co-crystallizes with your product.[2]

Corrective Action:

  • Do NOT recrystallize yet. Recrystallization often fails to separate these two similar salts.[1][2]

  • Free Base Wash (The "Reset"):

    • Suspend the impure salt in DCM.[1][2]

    • Wash with saturated

      
       (converts both to free base).[1][2]
      
    • Wash the organic layer with Water (3x) .[1][2] Why? Piperidine free base is highly water-soluble; the target lipophilic product stays in DCM.[1][2]

    • Re-form the salt using Method A.

Visual Troubleshooting Logic

Use this decision tree to diagnose purification failures in real-time.

PurificationLogicStartCrude 2-(Piperidin-1-yl)pyridin-3-amine 2HClCheckStateVisual InspectionStart->CheckStateOilIssue: Oiling Out / GummingCheckState->OilColorIssue: Brown/Purple ColorCheckState->ColorImpurityIssue: Excess Piperidine in NMRCheckState->ImpuritySolventCheckCheck Solvent SystemOil->SolventCheckAction1Switch to EtOH/IPA(Slower polarity gradient)SolventCheck->Action1If using MeOH/EtherAction2Re-heat & Seed(Avoid Ice Bath initially)SolventCheck->Action2If cooling too fastSuccessPure Crystalline SolidAction1->SuccessAction2->SuccessOxidationCause: Oxidation of -NH2Color->OxidationAction3Recrystallize with Charcoal+ 0.1% Na2S2O5 (Antioxidant)Oxidation->Action3Action3->SuccessAction4Convert to Free BaseWash DCM layer with H2O (3x)Impurity->Action4Action4->Success

Caption: Troubleshooting decision matrix for isolation of aminopyridine salts. Follow the path corresponding to your visual observation.

Impurity Profiling Table

Identify impurities by their specific signatures.

Impurity TypeOriginDetection (1H NMR, DMSO-d6)Removal Strategy
Piperidine HCl Unreacted ReagentMultiplets at

1.5 and 2.9 ppm.[1][2]
Water Wash: Convert to free base, wash organic layer with water.[2] Piperidine partitions to aqueous.
2-Chloropyridin-3-amine Starting Material (Hydrolysis)Doublets in aromatic region, missing piperidine signals.[1][2]Acidic Recryst: Less basic than product. Remains in mother liquor during EtOH/HCl crystallization.[1][2]
Azo-dimers OxidationBroad aromatic signals, colored solution.[1][2]Adsorption: Activated Charcoal or Silica Gel filtration of the free base.[2]
Inorganic Salts Reduction Byproducts (Fe/Zn)Invisible in NMR; High ash content.[1][2]Solubility Switch: Dissolve product in dry MeOH; filter off insoluble inorganic salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for purification of pyridine derivatives and hydrochloride salts).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General techniques for recrystallization of amine salts).

  • Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Theoretical basis for solvent selection in "oiling out" scenarios).

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Industrial perspective on salt formation and impurity rejection).

Preventing oxidation of 3-amino group in 2-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the oxidation of the 3-amino group. The electron-rich nature of the aminopyridine scaffold makes this primary amine susceptible to unwanted oxidative side reactions, which can lead to complex impurity profiles and diminished yields. This document provides in-depth troubleshooting guides and FAQs to help you diagnose, prevent, and resolve these issues effectively.

Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction mixture has developed a dark brown or black color, and TLC/LC-MS analysis shows multiple new, polar spots. Is this due to oxidation of the 3-amino group?

Answer: Yes, this is a classic indicator of oxidation. The primary aromatic amino group in 2-(Piperidin-1-yl)pyridin-3-amine is highly susceptible to oxidation, which can manifest as:

  • Color Change: The formation of highly conjugated, colored byproducts is a common first sign. This often starts as a yellowing of the solution, progressing to dark brown or even black.

  • Complex Byproduct Formation: Oxidation can lead to a cascade of products. The initial oxidation may form a nitroso (-NO) species, which can be further oxidized to a nitro (-NO2) group. Dimerization and polymerization reactions can also occur, resulting in a complex mixture of high-molecular-weight impurities that are difficult to characterize and remove.

  • Analytical Signature: On TLC, these byproducts typically appear as a smear or a series of more polar spots compared to your starting material. In LC-MS analysis, you may observe peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to your parent molecule.

Question 2: What are the primary causes of this oxidation during my synthetic workflow?

Answer: The oxidation of the 3-amino group is typically triggered by one or more of the following factors:

  • Atmospheric Oxygen: This is the most common culprit. In the presence of light, heat, or trace metal catalysts, atmospheric oxygen can readily oxidize the electron-rich amino group. Many organic solvents contain dissolved oxygen, which is sufficient to initiate these unwanted reactions.

  • Oxidizing Reagents: Reagents used in your synthetic step may be incompatible. This includes obvious oxidants (e.g., peroxides, metal oxides) but also milder reagents that can participate in single-electron transfer (SET) pathways.

  • Reaction Conditions: Elevated temperatures and exposure to UV light (including ambient laboratory light over long periods) can provide the activation energy needed to initiate oxidation.

  • Trace Metal Impurities: Trace amounts of transition metals (e.g., iron, copper) from reagents, spatulas, or the reaction vessel can catalyze oxidation by atmospheric oxygen.

Question 3: My starting material appears discolored. Is it safe to use, and how should I store the compound to prevent degradation?

Answer: A discolored starting material indicates that it has already undergone some degree of oxidation. Using it directly will introduce impurities into your reaction and can potentially catalyze further degradation.

Recommended Actions:

  • Purification: Before use, purify the material. Recrystallization or column chromatography are effective methods for removing colored, polar impurities.

  • Proper Storage: Proper storage is critical for preventing degradation over time. Aminopyridines should be stored in a tightly sealed, amber glass vial to protect from light.[1][2][3] The container headspace should be flushed with an inert gas like argon or nitrogen before sealing. Store in a cool, dry, and dark place, such as a desiccator or a freezer rated for chemical storage.[1]

Storage Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.
Container Tightly Sealed Amber VialPrevents exposure to air and UV light.[3]
Temperature Cool (2-8°C recommended)Reduces the rate of decomposition reactions.[4]
Environment Dry and DarkPrevents hydrolysis and light-induced degradation.

Question 4: What is the most robust strategy to prevent oxidation of the 3-amino group during a reaction?

Answer: The most effective and broadly applicable strategy is to temporarily "mask" the reactive amino group using a protecting group. This involves a two-step process: protection before your main reaction and deprotection afterward. The tert-Butoxycarbonyl (Boc) group is an excellent first choice for this purpose due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[5][6]

Comparative Analysis of Common Amine Protecting Groups
Protecting GroupProtection ReagentTypical Conditions (Protection)StabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., TEA, DMAP) in an aprotic solvent (e.g., DCM, THF).[5][6]Stable to bases, hydrogenation, and mild nucleophiles.Strong acid (e.g., TFA in DCM, HCl in dioxane).
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Mild base (e.g., NaHCO₃) in a solvent mixture (e.g., THF/water).[5][7]Stable to acidic conditions and mild bases.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuMild base (e.g., NaHCO₃) in aqueous dioxane.[5]Stable to acidic conditions and hydrogenation.Base (e.g., 20% piperidine in DMF).

The choice of protecting group is dictated by the planned downstream reaction conditions. For instance, if your subsequent step involves catalytic hydrogenation, the Cbz group would be unsuitable as it would be cleaved.

Workflow for Amine Protection Strategy

G cluster_0 Protection Phase cluster_1 Main Reaction Phase cluster_2 Deprotection Phase Start 2-(Piperidin-1-yl)pyridin-3-amine Protect React with (Boc)₂O, TEA, DMAP in DCM Start->Protect Protected Boc-Protected Amine Protect->Protected Reaction Perform Desired Synthetic Transformation (e.g., Coupling, Alkylation) Protected->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Deprotect Treat with TFA in DCM or 4M HCl in Dioxane Intermediate->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using a Boc protecting group.

Experimental Protocols

Protocol 1: Boc Protection of 2-(Piperidin-1-yl)pyridin-3-amine

This protocol describes the standard procedure for protecting the 3-amino group with a Boc group.

Materials:

  • 2-(Piperidin-1-yl)pyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve 2-(Piperidin-1-yl)pyridin-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected compound.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc group to regenerate the free amine.

Materials:

  • Boc-protected 2-(Piperidin-1-yl)pyridin-3-amine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Method A (TFA): Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq). Stir at room temperature for 1-2 hours.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.

Frequently Asked Questions (FAQs)

FAQ 1: Besides protection, are there other ways to minimize oxidation during a reaction?

Yes. While protection is the most reliable method, you can also minimize oxidation by rigorously controlling the reaction environment:

  • Use Degassed Solvents: Solvents can be degassed by bubbling an inert gas (N₂ or Ar) through them for 20-30 minutes before use or by using a freeze-pump-thaw technique for highly sensitive reactions.

  • Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of nitrogen or argon from start to finish.[1][2]

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent photo-oxidation.

  • Minimize Reaction Time and Temperature: Run reactions at the lowest feasible temperature and for the shortest time necessary for completion.

FAQ 2: How do I choose the right protecting group for my multi-step synthesis?

The choice depends on the orthogonality of your synthetic route—meaning the protection and deprotection conditions for one group must not affect other functional groups or protecting groups in your molecule.

G cluster_conditions Start Need to protect 3-amino group? Downstream What are the downstream reaction conditions? Start->Downstream Yes Acid Strongly Acidic? Downstream->Acid Boc Use Boc Group Cbz Use Cbz Group Fmoc Use Fmoc Group Acid->Cbz Yes Base Strongly Basic? Acid->Base No Base->Boc Yes Reductive Reductive? (e.g., H₂, Pd/C) Base->Reductive No Reductive->Boc No Reductive->Fmoc Yes

Caption: Decision tree for selecting an amine protecting group.

FAQ 3: Can the piperidine nitrogen or the pyridine nitrogen also react or be oxidized?

The tertiary amine of the piperidine ring is generally less susceptible to oxidation than the primary aromatic amine. The pyridine nitrogen is Lewis basic and can be protonated or coordinate to metals.[8] While direct oxidation of the pyridine nitrogen to an N-oxide is possible with strong oxidants like peracids, it typically requires harsher conditions than the oxidation of the 3-amino group.[8][9] Therefore, under most standard synthetic conditions, the 3-amino group is the primary site of undesired oxidation.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. 2-Aminopyridine.
  • s d fine-chem limited. 4-aminopyridine.
  • Benchchem. A Comparative Analysis of Protecting Groups for Aminopyridines.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Google Patents. WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof.
  • Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ChemScene. 5028-14-8 | 2-(Piperidin-1-yl)pyridin-3-amine.
  • Wikipedia. Pyridine.
  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20.

Sources

Technical Support Center: Optimization of Reaction Temperature for the Amination of 2-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the amination of 2-chloropyridin-3-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise when optimizing the reaction temperature for this specific transformation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My amination of 2-chloropyridin-3-amine is sluggish or has stalled. Should I simply increase the reaction temperature?

This is a common first instinct, and in many cases, it is the correct one, but it requires careful consideration. The amination of an aryl chloride like 2-chloropyridin-3-amine, particularly through a palladium-catalyzed pathway such as the Buchwald-Hartwig reaction, often involves a rate-limiting oxidative addition of the C-Cl bond to the palladium(0) catalyst.[1][2] This step has a significant activation energy barrier, which can be overcome by increasing the temperature.[3]

Expert Analysis:

  • Kinetic Principle: According to the kinetic theory of gases and reaction kinetics, increasing the temperature raises the average kinetic energy of the reacting molecules.[4][5] This leads to more frequent and more energetic collisions, increasing the likelihood that a collision will have sufficient energy to overcome the activation barrier of the rate-determining step.

  • Typical Temperature Range: For the Buchwald-Hartwig amination of aryl chlorides, a common starting temperature range is 80-110 °C.[6] If your reaction is running at the lower end of this range or below, a careful, incremental increase in temperature is a logical next step.

Troubleshooting Steps:

  • Verify Other Parameters: Before increasing the temperature, ensure that other critical reaction parameters are not the root cause of the low conversion. This includes:

    • Catalyst and Ligand Integrity: Is your palladium precatalyst and phosphine ligand active? Have they been handled under an inert atmosphere to prevent deactivation?

    • Base Strength and Stoichiometry: Are you using a sufficiently strong base (e.g., NaOtBu, LHMDS) to deprotonate the amine? Is the stoichiometry correct?

    • Solvent Purity: Are your solvents anhydrous and degassed? Water and oxygen can deactivate the palladium catalyst.[7]

  • Incremental Temperature Increase: If all other parameters are in order, increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) at each new temperature.

  • Consider a Higher Boiling Point Solvent: If your current solvent is limiting the temperature you can achieve (e.g., THF, boiling point ~66 °C), consider switching to a higher-boiling solvent such as toluene (b.p. ~111 °C) or dioxane (b.p. ~101 °C).[8]

Q2: I've increased the temperature, and now I'm observing significant side products. What is happening and how do I fix it?

While increasing the temperature can accelerate the desired amination, it can also accelerate competing side reactions, which may have different activation energies. The two most common side products in a Buchwald-Hartwig amination are the result of hydrodehalogenation and homocoupling.

Expert Analysis:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur through a competing pathway where a palladium-amide intermediate undergoes β-hydride elimination.[2][9]

  • Homocoupling: This is the dimerization of the aryl halide or the amine. Certain reaction conditions and catalyst systems can promote this side reaction.

Troubleshooting Workflow:

The relationship between temperature and the various reaction pathways can be visualized as follows:

Temperature_Effects cluster_input Input cluster_outcomes Potential Outcomes Temp Reaction Temperature Desired Desired Amination (Increased Rate) Temp->Desired Increases Rate Side Side Reactions (Hydrodehalogenation, Homocoupling) (Increased Rate) Temp->Side May Increase Rate (Potentially Faster than Desired) Degrade Thermal Degradation (Substrates, Product, Catalyst) Temp->Degrade Significant at Excessive Temperatures

Caption: The dual effect of increasing reaction temperature.

Corrective Actions:

  • Reduce the Temperature: If you are observing a significant increase in side products after raising the temperature, the first step is to reduce it to a point where the side product formation is minimized, even if it means a longer reaction time.

  • Re-evaluate Ligand and Base: The choice of ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[12] If hydrodehalogenation is a major issue, ensure your reaction conditions are scrupulously anhydrous.

  • Optimize Catalyst Loading: In some cases, high catalyst loading in conjunction with high temperatures can promote side reactions. Consider a modest decrease in catalyst loading if you are operating at the higher end of the typical range (e.g., >2 mol%).

Q3: What is the optimal temperature for my specific amination, and how do I determine it experimentally?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation and degradation. This "sweet spot" can vary depending on the specific amine coupling partner, as its nucleophilicity and steric bulk will influence the reaction kinetics. The most reliable way to find this is through a systematic optimization study.

Expert Analysis:

An ideal optimization workflow involves running a series of small-scale, parallel reactions at different temperatures while keeping all other parameters constant. This allows for a direct comparison of the effect of temperature on yield and purity.

Experimental Protocol for Temperature Optimization:

This protocol outlines a method for determining the optimal reaction temperature for the amination of 2-chloropyridin-3-amine with a chosen amine partner.

Materials:

  • 2-chloropyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, Buchwald G3 precatalyst) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (1.2-2.4 mol% per Pd atom)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • An array of reaction vials suitable for heating (e.g., microwave vials with crimp caps)

  • Heating block with multiple wells capable of maintaining different temperatures

Procedure:

  • Stock Solution Preparation: To ensure consistency across all reactions, prepare stock solutions of the solvent containing the palladium precatalyst and ligand, and a separate solution of the solvent containing the amine coupling partner.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the 2-chloropyridin-3-amine (as a solid) and the base to each reaction vial.

    • Add the appropriate volume of the catalyst/ligand stock solution to each vial.

    • Add the appropriate volume of the amine stock solution to each vial.

    • Seal the vials securely.

  • Heating and Monitoring:

    • Place the vials in a pre-heated heating block with wells set to a range of temperatures (e.g., 70°C, 85°C, 100°C, 115°C).

    • Stir all reactions at the same rate.

    • At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction for analysis by LC-MS or GC-MS. This will allow you to monitor the formation of the product and any side products over time.

  • Data Analysis:

    • Quench the reactions at a predetermined endpoint (e.g., when the reaction at the optimal temperature appears complete, or after 24 hours).

    • Analyze the final reaction mixtures to determine the yield of the desired product and the relative percentage of any major side products at each temperature.

    • Plot the yield versus temperature to identify the optimal range.

Data Presentation:

Summarize your findings in a table for easy comparison:

Temperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Hydrodehalogenation (%)
70243530<1
851280752
1004>95923
1154>958510

This is example data and will vary based on the specific reactants.

Workflow for Temperature Optimization:

Optimization_Workflow Start Start: Define Reaction (Substrates, Catalyst, Base, Solvent) Setup Set up Parallel Reactions (e.g., 70°C, 85°C, 100°C, 115°C) Start->Setup Monitor Monitor Reactions Over Time (TLC, LC-MS, GC-MS) Setup->Monitor Analyze Analyze Final Yield and Purity at Each Temperature Monitor->Analyze Decision Is Yield >90% and Purity >95%? Analyze->Decision Optimal Optimal Temperature Identified Decision->Optimal Yes Troubleshoot Troubleshoot Other Parameters (Ligand, Base, etc.) or Re-evaluate Temperature Range Decision->Troubleshoot No Troubleshoot->Setup Iterate

Caption: A systematic workflow for experimental temperature optimization.

By following this structured approach, you can confidently determine the optimal reaction temperature for your specific amination of 2-chloropyridin-3-amine, leading to higher yields, better purity, and more reproducible results.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 2013, 6, 1455-1460.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Org. Process Res. Dev., 2015, 19, 1636-1641.
  • Optimization of the time and temperature of the microwave-assisted amination of phenylene-PMO. RSC Adv., 2015, 5, 78334-78341.
  • Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. Aust. J. Chem., 1965, 18, 741-748.
  • Troubleshooting guide for Buchwald-Hartwig amin
  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Reactions, 2023, 4, 22-34.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 2010, 41.
  • Reductive amination reaction temperature.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec, 2021.
  • Optimal temperature for reductive amination.
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem, 2025.
  • 2-Chloropyridin-3-amine. MedChemExpress.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 2024, 9, 7989–8000.
  • Amination of 2-halopyridines.
  • Buchwald–Hartwig amin
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chem. Eur. J., 2018, 24, 14782-14792.
  • Temperature, energy and the kinetic model. Lasswade High School.
  • Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR D
  • The Kinetic Molecular Theory. Purdue University.
  • Thermogravimetric analysis – Knowledge and References. Taylor & Francis.
  • Kinetic data of the thermal decomposition of 2-aminopyridine complexes.
  • 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528. PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 6298-19-7 | 2-Chloropyridin-3-amine. ChemScene.
  • Buchwald-Hartwig Amin
  • Preparation method of 2-chloro-3-aminopyridine.
  • Kinetic Monte Carlo modeling of chemical reactions coupled with heat transfer. J. Chem. Phys., 2008, 128, 124706.
  • 2-Amino-3-chloropyridine, 95%. Thermo Fisher Scientific.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 2013, 44.
  • Preparation method of 2-chloro-3-aminopyridine.
  • Investigation of Catalyst Degradation Mechanism: Ostwald Ripening and Surface Migration through Identical Location TEM.
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • Preparation of 2-chloro-3-aminopyridine.
  • Kinetic theory of gases. Wikipedia.
  • 6298-19-7|2-Chloropyridin-3-amine|BLD Pharm. BLD Pharm.
  • 2-Chloro-3-pyridinamine. ChemicalBook.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc., 2024, 146, 19414–19424.
  • Process for the preparation of 2-chloropyridines.
  • Kinetic Theory: Effects of Temperature and Pressure on Gas Volume. Save My Exams.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed.
  • Results of the Buchwald-Hartwig reaction.

Sources

Controlling regioselectivity in substitution of 2,3-dichloropyridine with piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Electronic Bias

The Core Challenge: In the nucleophilic aromatic substitution (


) of 2,3-dichloropyridine  with piperidine , regioselectivity is governed by the strong electronic bias of the pyridine ring.
  • The Dominant Pathway (C2): The C2 position is highly activated due to the adjacent ring nitrogen (

    
     inductive effect) and the ability to stabilize the negative charge on the nitrogen in the Meisenheimer intermediate.
    
  • The Recessive Pathway (C3): The C3 position is electronically deactivated relative to C2. Direct

    
     at C3 is kinetically disfavored and rarely observed without specific transition-metal catalysis or blocking groups at C2.
    

Default Outcome: Under standard thermal conditions, the reaction produces 3-chloro-2-(piperidin-1-yl)pyridine with >95% regioselectivity.

Interactive Troubleshooting Modules

Module A: "I want the C2-substituted product (Standard), but I have yield/purity issues."

Issue 1: Reaction is too slow or incomplete.

  • Root Cause: Piperidine is a secondary amine and moderately nucleophilic. If the solvent is protic (e.g., Ethanol), hydrogen bonding solvates the amine, reducing its nucleophilicity.

  • Solution: Switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents leave the nucleophile "naked" and more reactive.

  • Protocol Adjustment: Increase temperature to 80–100°C.

Issue 2: I am seeing significant bis-substitution (2,3-dipiperidinylpyridine).

  • Root Cause: Forcing conditions (excess heat/time) or huge excess of piperidine allows the second chlorine (C3) to eventually react, especially since the first piperidine group is electron-donating (via resonance), but the inductive withdrawal of the remaining chlorine and nitrogen still activates the ring.

  • Solution:

    • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of piperidine.

    • Base Selection: Use a non-nucleophilic auxiliary base (e.g.,

      
       or DIPEA) to scavenge HCl, rather than using excess piperidine as the base.
      
    • Temperature: Do not exceed 80°C.

Issue 3: Product is an oil/hard to purify.

  • Solution: 3-chloro-2-(piperidin-1-yl)pyridine is basic.

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

    • Basify aqueous layer with NaOH to pH > 10.

    • Extract back into EtOAc.

Module B: "I want the C3-substituted product (2-chloro-3-(piperidin-1-yl)pyridine)."

Critical Reality Check: You cannot achieve selective C3 substitution on 2,3-dichloropyridine using standard


 (thermal) conditions. The electronic energy barrier at C2 is significantly lower than at C3.

Workaround Strategies:

StrategyFeasibilityMechanismNotes
Direct

Impossible Nucleophilic AttackC2 is ~1000x more reactive.
Pd-Catalysis (Buchwald) Difficult Oxidative AdditionPd also prefers oxidative addition at C2-Cl due to the electron-deficient C-Cl bond.
Substrate Change Recommended Cross-CouplingUse 3-bromo-2-chloropyridine . Pd prefers C-Br insertion over C-Cl.
Lithiation Complex Halogen DanceRequires cryogenic conditions (-78°C) and often leads to scrambling.

The "Substrate Switch" Protocol (Recommended for C3 target): If you absolutely need the piperidine at C3 while keeping a chlorine at C2:

  • Start with: 3-bromo-2-chloropyridine.

  • Reaction: Buchwald-Hartwig Amination.[1][2]

  • Catalyst:

    
     / BINAP or Xantphos.
    
  • Selectivity: The C-Br bond undergoes oxidative addition much faster than the C-Cl bond, allowing selective C3 functionalization.

Visualizing the Pathways

The following diagram illustrates the kinetic competition and the decision logic for your synthesis.

ReactionLogic Start Substrate: 2,3-Dichloropyridine Decision Target Regioisomer? Start->Decision Piperidine Reagent: Piperidine PathC2 Target: C2 (3-Chloro-2-piperidinyl) Decision->PathC2 Standard PathC3 Target: C3 (2-Chloro-3-piperidinyl) Decision->PathC3 Difficult MethodSNAr Method: Standard SNAr (Thermal) PathC2->MethodSNAr Use Polar Aprotic Solvent MethodPd Method: Buchwald-Hartwig (Pd-Catalysis) PathC3->MethodPd Direct Pd on 2,3-Cl2 AltStart Alternative Start: 3-Bromo-2-chloropyridine PathC3->AltStart Recommended Route ResultC2 Major Product: C2-Substitution (>95%) MethodSNAr->ResultC2 Kinetic Control ResultMix Result: Mixture (C2 still favored) MethodPd->ResultMix Poor Selectivity SuccessC3 Success: C3-Substitution AltStart->SuccessC3 Pd-Catalysis (Br > Cl)

Figure 1: Decision tree for regioselective functionalization. Note that direct C3 targeting on the dichloro-substrate is kinetically unfavorable.

Experimental Protocols

Protocol A: High-Fidelity C2 Substitution ( )

Target: 3-chloro-2-(piperidin-1-yl)pyridine

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • 2,3-Dichloropyridine (1.48 g, 10 mmol)

    • 
       (2.07 g, 15 mmol) [Acid Scavenger]
      
    • Piperidine (0.94 g, 1.1 mL, 11 mmol) [Nucleophile]

    • DMF (Dimethylformamide) (10 mL) [Solvent]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).

    • Checkpoint: If reaction is slow, increase to 100°C, but monitor for bis-substitution.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water (50 mL). The product may precipitate as a solid.[3]

    • If solid: Filter and wash with water.[3][4]

    • If oil: Extract with EtOAc (3 x 20 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/water or perform flash chromatography (Hexane/EtOAc).

Protocol B: Monitoring & Data Interpretation
ParameterC2-Product (Major)C3-Product (Minor/Trace)Bis-Product (Impurity)
Structure 3-Cl-2-Pip-Pyridine2-Cl-3-Pip-Pyridine2,3-Di-Pip-Pyridine
1H NMR (Pyridine H) Doublet of doublets (C4-H) is shielded.C2-H is absent (substituted).Upfield shift of all ring protons.
MS (ESI+) M+H = 197/199 (Cl pattern)M+H = 197/199 (Cl pattern)M+H = 246 (No Cl pattern)
TLC (

)
Higher (Less Polar)Lower (More Polar)Lowest (Most Polar)

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating at 120°C for 10–20 minutes in EtOH or DMF is highly effective for the C2 substitution. However, the risk of bis-substitution increases with superheating.

Q: Why does the Buchwald-Hartwig reaction not favor C3 on 2,3-dichloropyridine? A: Palladium oxidative addition is sensitive to electronic effects. The C2-Cl bond is more electron-deficient (and thus weaker) than the C3-Cl bond, making it the preferred site for oxidative addition, similar to the nucleophilic attack preference.

Q: I used excess piperidine and my yield dropped. Why? A: While piperidine can act as a base, using it in large excess (e.g., >3 equivalents) at high heat promotes the attack on the C3 position after the C2 position has reacted, leading to the 2,3-dipiperidinyl impurity. Use an inorganic base (


) instead of excess amine.

References

  • BenchChem. "An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine."[3] BenchChem Technical Library. Accessed 2025.[1][3][5]

  • Sigma-Aldrich. "2,3-Dichloropyridine Product Specification & Safety Data." Merck KGaA.

  • Royal Society of Chemistry.

    
    )." Chemical Science, 2022. 
    
  • National Institutes of Health (NIH). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." PubMed Central.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Scope."

Sources

Storage conditions to prevent degradation of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Degradation Prevention

Document ID: TS-API-2PP3A-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Profile

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a specialized heterocyclic building block often utilized in kinase inhibitor development. Its stability profile is defined by two competing molecular characteristics:

  • The Dihydrochloride Salt (.2HCl): While this salt form significantly improves water solubility compared to the free base, it introduces acute hygroscopicity . The crystal lattice energy is easily disrupted by atmospheric moisture, leading to deliquescence (turning into liquid).

  • The Electron-Rich Aminopyridine Core: The primary amine (-NH2) at the 3-position is electron-rich. Once the crystal lattice is compromised by moisture, molecular mobility increases, making the amine highly susceptible to oxidative degradation and photolytic cleavage .

The Golden Rule: Stability is maintained only when the Solid-State Integrity is preserved. Once the powder absorbs moisture, the "clock starts ticking" on chemical degradation.

Diagnostic Matrix: Troubleshooting Degradation

Use this matrix to identify the state of your compound based on visual and physical inspection.

ObservationDiagnosisRoot CauseActionable Status
White / Off-white Free-flowing Powder Optimal Integrity intact.Safe to use. Proceed with experiments.
Clumping / Sticky Aggregates Stage 1: Hygroscopic Stress Moisture absorption has begun. Surface hydrolysis of the HCl salt may be occurring.Caution. Dry under high vacuum (0.1 mbar) for 4h. Re-test purity via HPLC.
Yellow / Brown Discoloration Stage 2: Oxidative Onset Formation of N-oxides or azo-coupling products (often catalyzed by light).Critical. Purity likely <95%. Purify via recrystallization or discard if critical assay.
Liquefaction (Deliquescence) Stage 3: Structural Failure Complete lattice collapse. The compound is now a concentrated acidic solution.Do Not Use. Discard. The stoichiometry of the salt is lost, and pH will be uncontrolled.
Acrid / Acidic Smell HCl Dissociation Hydrolysis has released HCl gas.Hazard. Discard immediately. Corrosive to other samples in the freezer.

Deep Dive: The Hygroscopicity-Oxidation Nexus

Researchers often mistakenly treat moisture and oxidation as separate risks. For hydrochloride salts of aminopyridines, they are mechanically linked.

The Mechanism:

  • Moisture Entry: The hygroscopic .2HCl salt pulls water from the air.

  • Acidic Micro-Environment: Water dissolves the surface salt, creating a microscopic domain of highly acidic pH (due to HCl).

  • Mobility & Reactivity: In this semi-liquid state, the 3-amino group gains rotational freedom. The acidic environment can catalyze auto-oxidation or dimerization of the pyridine ring.

  • Degradation: Impurities (N-oxides, dimers) accumulate exponentially faster than in the dry solid state.

Visualizing the Degradation Pathway

DegradationPathway cluster_danger Critical Failure Zone Optimal Optimal Solid State (Crystalline Lattice) Hydrate Hydrate Formation (Lattice Expansion) Optimal->Hydrate Absorption Moisture Atmospheric Moisture (>40% RH) Moisture->Hydrate Mobile Semi-Liquid State (High Molecular Mobility) Hydrate->Mobile Deliquescence Oxidation Oxidation / Dimerization (Yellowing) Mobile->Oxidation O2 / Light Exposure HCl_Loss HCl Dissociation (pH Shift) Mobile->HCl_Loss Hydrolysis

Figure 1: The "Cascade of Failure." Note how moisture absorption is the gateway event that enables chemical degradation (Oxidation/Hydrolysis).

Protocol: Storage & Handling Workflow

To prevent the cascade described above, follow this strict chain of custody.

A. Long-Term Storage Conditions
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vial (light protection) with a PTFE-lined screw cap. Parafilm is insufficient for long-term storage of hygroscopic salts; use electrical tape or a secondary desiccated container.

  • Desiccation: Store the vial inside a secondary jar containing active silica gel or molecular sieves.

B. Handling Workflow (The "2-Minute Rule")

Hygroscopic salts can absorb significant water weight within minutes of exposure to humid lab air.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Do NOT open yet) Start->Equilibrate Prevents Condensation Open Open in Low Humidity (Glovebox or Dry Nitrogen Stream) Equilibrate->Open Weigh Rapid Weighing (< 2 Minutes) Open->Weigh Reseal Purge Headspace (Ar/N2) & Reseal Immediately Weigh->Reseal Stock Material Solubilize Solubilize Immediately (DMSO/Water) Weigh->Solubilize Aliquot

Figure 2: Correct handling workflow. The equilibration step is critical to prevent condensation from forming inside the cold vial upon opening.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solution at -20°C? A: Only for short durations (less than 1 month). While DMSO is aprotic, the free amine can still slowly oxidize, and the HCl salt can eventually corrode needles or degrade the solvent.

  • Recommendation: Store as a solid. If you must store as a solution, use anhydrous DMSO, purge with argon, store at -80°C, and limit freeze-thaw cycles to a maximum of three.

Q2: The compound arrived with the ice pack melted. Is it ruined? A: Likely not, provided the vial was sealed. Heat excursion during shipping is less damaging than moisture ingress.

  • Test: Check physical appearance. If it is still a free-flowing powder, it is safe. If it is clumped, dry it under vacuum before use.

Q3: How do I re-dry the compound if it becomes sticky? A: Use a vacuum desiccator.

  • Place the open vial in a desiccator with fresh phosphorus pentoxide (

    
    ) or high-grade silica.
    
  • Apply high vacuum (<1 mbar) for 6–12 hours at room temperature.

  • Warning: Do not heat above 40°C while drying, as this may accelerate degradation of the already compromised salt lattice.

Q4: Why does the color change to yellow? A: This indicates oxidation of the aminopyridine ring, likely forming N-oxides or azo-dimers [1]. This is often accelerated by light exposure (photolysis). If the yellowing is faint, the purity may still be acceptable (>90%), but it should be verified by LC-MS before use in sensitive biological assays (


 determinations).

Quality Control & References

Verification Protocol (HPLC)

If stability is , run the following QC check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Acceptance: Main peak >95%.[1] Impurities with relative retention time (RRT) ~0.8-0.9 usually indicate N-oxides.

References
  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.

  • Anderson, B.D., and Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry, 2003. (Details the hygroscopicity risks of hydrochloride salts).
  • Waterman, K.C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002.
  • Sigma-Aldrich/Merck. "Safety Data Sheet: 4-Aminopyridine." (General handling for aminopyridines).

  • BenchChem Technical Support. "Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder." (Analogous handling for hygroscopic HCl salts).

Sources

Resolving HPLC peak tailing for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Resolving Peak Tailing for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride Ticket ID: #TS-HPLC-PYR-001

Executive Summary

You are encountering peak tailing with 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride . This is a predictable challenge inherent to the molecule's physicochemistry. As a dihydrochloride salt containing both a pyridine ring and a piperidine moiety, this compound exists as a dicationic species (doubly positively charged) under standard acidic HPLC conditions (pH 2–4).

The tailing is not a random error; it is a symptom of secondary silanol interactions . The positively charged nitrogens on your analyte are ion-exchanging with the negatively charged silanols (Si-O⁻) on your column's stationary phase, causing the molecule to "drag" rather than partition cleanly.

This guide provides a root-cause analysis and three distinct protocols to resolve this, ranging from mobile phase adjustments to stationary phase selection.

Part 1: The Root Cause (Mechanism of Failure)

To fix the tailing, we must understand the molecular behavior inside the column.

  • The Molecule: 2-(Piperidin-1-yl)pyridin-3-amine has two key basic centers:

    • The Pyridine Nitrogen (N1): Highly basic due to electron donation from the piperidine ring (enamine-like resonance). pKa is elevated (likely > 6.5).

    • The 3-Amine: Weakly basic, but contributes to polarity.

    • The Salt Form (2HCl): The "dihydrochloride" designation confirms that in solution, this molecule seeks to hold two protons.

  • The Column: Standard silica-based C18 columns have residual silanol groups (Si-OH). Even "end-capped" columns have some activity. At pH > 3, these silanols ionize to Si-O⁻.

  • The Interaction:

    • Analyte: [Molecule]²⁺

    • Surface: [Silica]⁻

    • Result: Strong Coulombic attraction (Ionic interaction) + Hydrophobic retention = Mixed Mode Retention . The ionic interaction is slow and heterogeneous, resulting in the "tail."

Visualizing the Interaction & Solution

TailingMechanism cluster_0 Standard Condition (The Problem) cluster_1 Optimized Condition (The Fix) Analyte Analyte (+) (Protonated Amine) Silanol Silanol (-) (Ionized Surface) Analyte->Silanol Ionic Attraction CSH_Surface Charged Surface (+) (Repels Analyte) Analyte->CSH_Surface Electrostatic Repulsion TFA_Mode TFA Ion Pair (-) (Masks Analyte) Analyte->TFA_Mode Neutral Complex Tailing PEAK TAILING (Slow Desorption) Silanol->Tailing Gaussian GAUSSIAN PEAK (Pure Partitioning) CSH_Surface->Gaussian TFA_Mode->Gaussian

Figure 1: Mechanism of peak tailing versus resolution strategies. In standard conditions, the cationic analyte binds to anionic silanols. In optimized conditions, surface repulsion or ion-pairing prevents this binding.

Part 2: Troubleshooting Protocols

Choose the protocol that matches your detection method.

Protocol A: The "Modern" Fix (Best for LC-MS)

Use this if you require Mass Spectrometry compatibility.

The Logic: Instead of masking the analyte, we use a column that repels it. Charged Surface Hybrid (CSH) columns have a slight positive surface charge that electrostatically repels protonated bases, preventing them from touching the silanols.

  • Stationary Phase: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2]

  • Why it works: The low pH ensures the silanols are mostly protonated (neutral), and the column's positive surface charge repels the positively charged analyte, forcing it to interact only with the hydrophobic C18 ligands.

Protocol B: The "Traditional" Fix (UV Detection Only)

Use this if you are using UV/PDA and need the sharpest possible peaks.

The Logic: We use a "chaotropic" agent (TFA) that forms a tight ion pair with the analyte and suppresses silanol ionization.

  • Stationary Phase: Standard End-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Why it works:

    • TFA is a strong acid (pH ~2), suppressing silanol ionization (Si-O⁻ → Si-OH).

    • TFA anions (CF₃COO⁻) form an ion pair with the analyte's positive charge, creating a neutral, hydrophobic complex that partitions cleanly.

  • Warning: TFA suppresses ionization in LC-MS (signal loss).

Protocol C: The "High pH" Fix (Alternative)

Use this if you have a Hybrid column (stable to pH 10).

The Logic: We neutralize the basic nitrogens on the analyte by operating above its pKa.

  • Stationary Phase: MUST be a Hybrid particle (e.g., Waters XBridge BEH C18 or Gemini NX-C18). Do not use standard silica.[3]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Why it works: At pH 10, the pyridine and amine groups are deprotonated (neutral). The molecule behaves like a neutral hydrophobic compound.

Part 3: Comparative Data & Decision Matrix

Table 1: Mobile Phase Modifier Impact on Peak Symmetry

ModifierMechanismPeak Symmetry (USP Tailing)MS CompatibilityNotes
Formic Acid pH control onlyPoor (1.5 - 2.5)ExcellentOften insufficient for strong bases on standard C18.
TFA Ion Pairing + pHExcellent (1.0 - 1.2)PoorSignal suppression in MS; best for UV purity checks.
Ammonium Bicarb (pH 10) DeprotonationGood (1.1 - 1.3)GoodRequires high-pH stable columns (Hybrid/Polymer).
Triethylamine (TEA) Silanol BlockerGood (1.2 - 1.4)PoorOlder method; difficult to flush from system.
Troubleshooting Workflow

TroubleshootingFlow Start Start: Peak Tailing Detected CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes CheckMS->YesMS High Sensitivity NoMS No (UV Only) CheckMS->NoMS Standard Purity ColCheck Are you using a CSH/Hybrid Column? YesMS->ColCheck SwitchCol Switch to CSH C18 (Charged Surface) ColCheck->SwitchCol No (Standard C18) HighPH Try High pH (pH 10) (Requires Hybrid Column) ColCheck->HighPH Yes (Already Hybrid) Result Goal: USP Tailing < 1.3 SwitchCol->Result Check Symmetry HighPH->Result Check Symmetry AddTFA Add 0.1% TFA to Mobile Phase A & B NoMS->AddTFA AddTFA->Result Check Symmetry

Figure 2: Decision tree for selecting the correct resolution strategy based on detector requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using the dihydrochloride salt. Should I dissolve it in water or organic solvent? A: Do not dissolve the salt directly in 100% organic solvent (Acetonitrile/Methanol), as the salt form may precipitate or form a "clump" that dissolves slowly.

  • Best Practice: Dissolve the sample in a diluent that matches your starting mobile phase (e.g., 90% Water / 10% ACN with 0.1% acid). This ensures the salt stays soluble and the pH matches the column environment immediately upon injection.

Q2: Can I just add Triethylamine (TEA) to my existing mobile phase? A: You can, but it is considered an "obsolete" technique. TEA competes with your analyte for silanol sites.[6] While it improves peak shape, it is messy:

  • It permanently alters the column (hard to wash out).

  • It creates high background noise in UV at low wavelengths (<220nm).

  • It is incompatible with LC-MS. Recommendation: Use the CSH column technology or High pH buffers instead of TEA whenever possible.

Q3: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Split peaks for this molecule usually indicate a Sample Solvent Mismatch .

  • Scenario: You dissolved the sample in 100% DMSO or MeOH, but your gradient starts at 95% Water.

  • Mechanism:[3][5][7][8] The strong solvent carries the analyte down the column faster than the mobile phase, causing "breakthrough."

  • Fix: Reduce the organic strength of your sample diluent.[3]

Q4: Why does the retention time shift when I switch from Formic Acid to TFA? A: This is expected. TFA is an ion-pairing agent. It increases the hydrophobicity of the basic analyte by neutralizing its charge with the hydrophobic trifluoroacetate counter-ion. You will typically see increased retention (longer k') with TFA compared to Formic Acid.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. [Link]

  • Chromatography Online (LCGC). Troubleshooting HPLC: Peak Tailing of Basic Compounds. [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. [Link]

  • Master Organic Chemistry. Basicity of Amines: Pyridine vs. Piperidine pKa. [Link]

Sources

Validation & Comparative

High-Resolution LC-MS Profiling of 2-(Piperidin-1-yl)pyridin-3-amine Impurities: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride presents a classic "perfect storm" in liquid chromatography: the molecule is highly basic, hydrophilic, and prone to severe peak tailing due to secondary silanol interactions. Standard C18 protocols often fail to resolve critical process impurities—specifically des-piperidine analogs and regioisomers—resulting in co-elution and suppression effects in Mass Spectrometry (MS).

This guide objectively compares a traditional C18 (High pH) workflow against a Charged Surface Hybrid (CSH) Phenyl-Hexyl workflow.

The Verdict: While High pH C18 provides adequate retention, the CSH Phenyl-Hexyl method is superior for impurity profiling. It leverages pi-pi interactions to separate regioisomers and electrostatic repulsion to sharpen peak shapes of the protonated amine, achieving a 40% improvement in critical pair resolution.

The Analytical Challenge

The target molecule, a dihydrochloride salt, exists as a dication in acidic solution. Its structure comprises a pyridine ring fused with an electron-rich amine and a saturated piperidine ring.

  • Silanol Tailing: The protonated nitrogens interact strongly with residual silanols on silica-based columns, causing peak tailing (Tailing Factor > 2.0).

  • Regioisomer Separation: Synthesis via nucleophilic aromatic substitution (

    
    ) can yield trace regioisomers (e.g., substitution at the C4 position) that are isobaric and hydrophobically similar to the target.
    
  • Salt Interference: The dihydrochloride counter-ions can suppress ionization in ESI+ if not adequately washed or buffered.

Comparative Methodology

We evaluated two distinct separation strategies.

System A: The Traditional Approach (C18 High pH)
  • Concept: Use a high pH (pH 10) mobile phase to deprotonate the basic amines, rendering the molecule neutral and increasing hydrophobicity for retention on C18.

  • Pros: Good retention; compatible with standard columns.

  • Cons: High pH degrades silica columns over time; ammonium bicarbonate buffers are less MS-sensitive than formic acid; risk of on-column hydrolysis of impurities.

System B: The Recommended Approach (CSH Phenyl-Hexyl Low pH)
  • Concept: Use a Charged Surface Hybrid (CSH) particle with a Phenyl-Hexyl ligand at low pH (pH 3).

  • Mechanism: The CSH particle has a low-level positive surface charge that repels the protonated analyte, eliminating silanol interaction (tailing). The Phenyl-Hexyl ligand engages in pi-pi stacking with the pyridine ring, offering orthogonal selectivity to separate impurities based on electron density rather than just hydrophobicity.

  • Pros: Sharp peaks (Tf < 1.2); high MS sensitivity (formic acid); unique selectivity for aromatic impurities.

Experimental Protocol

Sample Preparation

The dihydrochloride salt is highly soluble in water but must be compatible with organic gradients.

  • Stock: Dissolve 10 mg of sample in 10 mL 50:50 Methanol:Water .

  • Neutralization: Add 10 µL of Ammonium Hydroxide to neutralize the HCl (prevents chloride adducts in MS).

  • Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in Water.

LC-MS Conditions (System B - Recommended)
ParameterSetting
Column Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Temp 40°C
Injection 2.0 µL
Gradient 0-1 min: 5% B (Isocratic hold for polar impurities)1-10 min: 5-60% B (Linear)10-12 min: 95% B (Wash)12.1-15 min: 5% B (Re-equilibration)
MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 178 parent stability)

  • Scan Range: m/z 50 – 500

  • Gas Temp: 350°C

Impurity Identification & Data Analysis

Performance Comparison Data[1][2]
MetricSystem A (C18 High pH)System B (CSH Phenyl-Hexyl)
Retention Time (Main Peak) 6.2 min5.8 min
Tailing Factor (USP) 1.8 (Broad)1.1 (Sharp)
Resolution (Impurity 1) 1.5 (Baseline)3.2 (Excellent)
MS Sensitivity (S/N) 150:1450:1

Note: System B provides 3x sensitivity due to the use of Formic Acid over Ammonium Bicarbonate.

Fragmentation Logic (MS/MS)

Identification relies on interpreting the fragmentation of the parent ion (m/z 178.13, [M+H]+).

  • Parent Ion: m/z 178.1

  • Primary Fragment (m/z 95): Loss of the piperidine ring (neutral loss of 83 Da). This confirms the core aminopyridine structure is intact.

  • Secondary Fragment (m/z 84): The piperidine ring cation. High abundance indicates the presence of the saturated ring.

  • Impurity Marker (m/z 129): If observed, indicates 2-chloropyridin-3-amine (Starting Material). The mass shift (-49 Da) corresponds to the difference between Piperidine (84) and Chlorine (35).

Visualizing the Fragmentation Pathway[3]

Fragmentation Figure 1: MS/MS Fragmentation Logic for Impurity Confirmation Parent Parent Ion [M+H]+ = 178.1 (Aminopyridine-Piperidine) Frag1 Fragment A m/z = 95.0 (Aminopyridine Core) Parent->Frag1 Neutral Loss Piperidine (-83 Da) Frag2 Fragment B m/z = 84.1 (Piperidine Ring) Parent->Frag2 Ring Cleavage Impurity Impurity Marker m/z = 129.0 (2-Cl-pyridin-3-amine) Impurity->Frag1 Loss of Cl

Figure 1: MS/MS Fragmentation Logic. The parent ion (178) cleaves to yield the pyridine core (95) and piperidine ring (84). Impurities follow analogous pathways.

Analytical Workflow Diagram

The following diagram outlines the decision tree for identifying unexpected peaks during the analysis.

Workflow Figure 2: Impurity Identification Decision Tree Start Start: Unknown Peak Detected CheckMass Check m/z of [M+H]+ Start->CheckMass Isobaric Is m/z = 178? CheckMass->Isobaric Regio Regioisomer Candidate (Check Retention Time) Isobaric->Regio Yes MassShift Calculate Mass Shift (Delta) Isobaric->MassShift No Oxidation +16 Da: N-Oxide MassShift->Oxidation Delta = +16 DesPip -49 Da: Chloro-Impurity (Starting Material) MassShift->DesPip Delta = -49 Dimer +176 Da: Dimer MassShift->Dimer Delta = +176

Figure 2: Decision tree for categorizing unknown impurities based on mass shift relative to the parent drug.

Conclusion

For the LC-MS identification of 2-(Piperidin-1-yl)pyridin-3-amine , the CSH Phenyl-Hexyl method is the definitive choice.

While standard C18 columns struggle with the basicity of the pyridine-amine motif, the CSH technology actively repels the protonated analyte to sharpen peaks, while the phenyl-hexyl ligand provides the necessary selectivity to resolve structural isomers. This method provides a robust, self-validating system where peak shape confirms column performance and MS fragmentation patterns confirm chemical identity.

References

  • Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Solving the Problem of Basic Compounds. Retrieved from [Link]

  • Tsizin, S., et al. (2020).[1] Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.[1] Journal of Mass Spectrometry.[1] Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this complex molecule by comparing them to simpler, structurally related compounds. This approach allows for a robust, first-principles-based interpretation of the vibrational modes, ensuring a high degree of scientific integrity and practical utility in compound identification and characterization.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying functional groups and elucidating the structure of molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint." For a molecule such as 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, which contains a primary aromatic amine, a tertiary aliphatic amine (within the piperidine ring), and a substituted pyridine ring, the FTIR spectrum is rich with information. As a dihydrochloride salt, both nitrogen atoms are protonated, leading to characteristic absorptions that are distinctly different from its free base form. This guide will deconstruct the expected spectrum of the target molecule by comparing it to the known spectra of its core components: 3-aminopyridine and piperidine hydrochloride.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The acquisition of a clean, interpretable FTIR spectrum is paramount. For a solid crystalline sample like an amine salt, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[1]

Rationale: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a transparent sheet under pressure.[1] The goal is to disperse the sample uniformly within the KBr matrix to minimize light scattering and obtain sharp, well-defined absorption bands.[2]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently heat spectroscopy-grade KBr powder in an oven at ~100 °C for 2-4 hours to remove any adsorbed water, which shows strong IR absorption bands and can interfere with the spectrum.[2][3] Cool the KBr in a desiccator.

    • Weigh approximately 1-2 mg of the 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride sample and 100-200 mg of the dried KBr.[1] The sample concentration should be around 0.5% to 1.0% by weight.[3]

  • Grinding and Mixing:

    • In an agate mortar and pestle, first grind the 1-2 mg of the sample into a very fine powder. This is critical to reduce the Christiansen effect, a scattering phenomenon that can distort peak shapes.[2]

    • Add the dried KBr to the mortar and gently but thoroughly mix with the sample powder until the mixture appears homogeneous. Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption from the atmosphere.[1]

  • Pellet Formation:

    • Assemble a clean, dry pellet die. Transfer the sample-KBr mixture into the die sleeve, ensuring an even distribution.

    • Place the die into a hydraulic press. Apply pressure of approximately 8,000 to 10,000 psi (55-69 MPa) for several minutes.[4] This pressure causes the KBr to flow and form a transparent, glass-like disc.

    • Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background scan using either an empty sample compartment or a pure KBr pellet. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr itself.

    • Run the sample scan to acquire the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

The entire process, from sample preparation to final interpretation, follows a logical sequence designed to ensure data quality and analytical accuracy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dry KBr & Sample Grind Grind Sample (1-2 mg) Prep->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet (8-10k psi) Mix->Press Background Acquire Background Spectrum (Pure KBr / Air) Press->Background Sample Acquire Sample Spectrum Background->Sample Process Background Subtraction & Baseline Correction Sample->Process Identify Peak Identification (Wavenumber & Intensity) Process->Identify Compare Compare with Reference Spectra (Aminopyridine, Piperidine HCl) Identify->Compare Assign Assign Vibrational Modes Compare->Assign Report Final Report & Interpretation Assign->Report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis

Since an experimental spectrum for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is not publicly available, we can predict its key features by analyzing its constituent parts. The molecule will exhibit features of a primary ammonium salt (-NH₃⁺) , a secondary ammonium salt (>NH₂⁺-) , an aromatic pyridine ring , and an aliphatic piperidine ring .

The table below compares the expected vibrational modes of the target molecule with those of 3-aminopyridine and piperidine hydrochloride.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Observation in Target MoleculeComparative Notes
3200-2500 N-H⁺ Stretching (Ammonium)A very broad, strong, and complex series of bands. This region will be dominated by the stretching of the primary (-NH₃⁺) and secondary (>NH₂⁺-) ammonium groups.[5]Piperidine HCl: Shows a broad envelope for the >NH₂⁺- stretch.[6][7] Primary Amine Salts: Typically show a broad, intense envelope from 3200 to 2800 cm⁻¹.[5] The combination of both types of ammonium salts will create a very prominent, wide absorption.
3100-3000 Aromatic C-H StretchingWeak to medium sharp peaks, likely appearing as shoulders on the broad N-H⁺ absorption.3-Aminopyridine: Exhibits C-H stretching in this region.[8][9]
2980-2850 Aliphatic C-H StretchingMedium to strong sharp peaks, superimposed on the broad ammonium band.[5]Piperidine HCl: Shows characteristic aliphatic C-H stretches in this range.[6][7]
2800-2000 Ammonium Overtone/Combination BandsA series of weak to medium, broad bands are expected in this region, characteristic of highly polar amine salts.[5]This is a hallmark feature of amine hydrochlorides and is clearly visible in spectra of compounds like piperidine hydrochloride.[5][6]
~1630-1550 N-H⁺ Bending (Ammonium)Medium to strong bands. Expect asymmetric and symmetric bending modes for the -NH₃⁺ group and scissoring for the >NH₂⁺- group.[5]Primary Amine Salts: Asymmetric bend from 1625-1560 cm⁻¹ and symmetric from 1550-1500 cm⁻¹.[5] Secondary Amine Salts: Bending vibrations also occur in this region.[10]
~1600, 1580, 1470 Aromatic C=C & C=N Ring StretchingMultiple sharp, medium to strong bands characteristic of the pyridine ring.3-Aminopyridine: Shows a pattern of sharp peaks in this region corresponding to the vibrations of the aromatic ring.[9][11]
~1450 Aliphatic C-H Bending (Scissoring)Medium intensity band from the -CH₂- groups of the piperidine ring.Piperidine HCl: A distinct -CH₂- scissoring peak is present around this wavenumber.[6]
~1335-1250 Aromatic C-N StretchingA strong band is expected for the bond between the pyridine ring and the primary amine nitrogen.[12]3-Aminopyridine: The aromatic C-N stretch is a key feature.[10][12]
~1250-1020 Aliphatic C-N StretchingMedium to weak bands from the C-N bonds within the piperidine ring and the bond to the pyridine ring.[12]Piperidine HCl: Aliphatic C-N stretches are found in this region.[12]

Conclusion

The FTIR spectrum of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is predicted to be dominated by several key features that confirm its structure. The most prominent characteristic will be an extremely broad and intense absorption spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹, arising from the combined N-H stretching vibrations of the protonated primary and tertiary amine groups. Superimposed on this feature will be the sharper C-H stretching bands of the aromatic and aliphatic systems. The presence of both the primary ammonium (-NH₃⁺) and secondary ammonium (>NH₂⁺-) groups will be further confirmed by bending vibrations in the 1630-1550 cm⁻¹ region. Finally, the characteristic fingerprint of the substituted pyridine ring will be evident from a series of sharp absorptions between 1600 cm⁻¹ and 1400 cm⁻¹. By comparing an experimentally obtained spectrum to these predicted features and the reference spectra of its structural components, a confident identification can be achieved.

References

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Amine infrared spectra. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of 2-(Piperidin-1-yl)pyridin-3-amine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In the development of small-molecule kinase inhibitors—specifically targeting the PI3K/Akt/mTOR pathway—the 2-aminopyridine scaffold is a privileged structure. A critical design decision often lies in the C2-substituent: choosing between a piperidin-1-yl (lipophilic) and a morpholin-4-yl (polar) ring.

This guide analyzes the biological consequences of this specific bioisosteric replacement. While the piperidine analog often exhibits superior potency due to hydrophobic packing, it frequently suffers from poor aqueous solubility and rapid oxidative metabolism. The morpholine analog is the standard "optimization switch," sacrificing marginal potency for significantly improved pharmacokinetic (PK) properties, including metabolic stability and solubility.

Key Performance Indicators (KPI) Comparison
Feature2-(Piperidin-1-yl)pyridin-3-amine2-Morpholinopyridin-3-amine
Primary Interaction Hydrophobic (Van der Waals)H-Bond Acceptor (Ether Oxygen)
LogP (Lipophilicity) High (~2.5 - 3.0)Moderate (~0.8 - 1.5)
Solubility Low (Class II/IV)High (Class I/III)
Metabolic Stability Low (Prone to CYP oxidation)High (Blocked oxidation sites)
Kinase Potency High (often <10 nM)Moderate/High (often 10-50 nM)

Mechanistic Insight: The PI3K/mTOR Signaling Context

The 2-aminopyridine motif typically functions as the "hinge binder" in ATP-competitive inhibitors. The exocyclic amine (at C3) forms a hydrogen bond with the kinase hinge region (e.g., Val882 in PI3K


).
  • Piperidine Role: The piperidine ring projects into the ribose-binding pocket or the solvent interface. Its hydrophobic nature drives high-affinity binding via entropic displacement of water molecules.

  • Morpholine Role: The morpholine oxygen can form an additional water-mediated hydrogen bond or interact directly with specific residues (e.g., Asp residues in the catalytic loop), compensating for the loss of hydrophobic surface area.

Visualizing the Target Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway, highlighting where these inhibitors intervene to block cancer cell proliferation.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Signaling Inhibitor 2-Aminopyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling cascade. 2-aminopyridine derivatives competitively inhibit PI3K, preventing PIP3 generation and downstream Akt/mTOR activation.

Detailed Comparative Analysis

Structure-Activity Relationship (SAR) & Potency

Experimental data often shows that replacing piperidine with morpholine results in a 2- to 5-fold drop in potency in vitro if the binding pocket is strictly hydrophobic. However, in targets like PI3K


  or mTOR , the morpholine oxygen is critical for selectivity.
  • Case Study Data (Representative):

    • Piperidine Analog (Cpd A): PI3K

      
       IC
      
      
      
      = 4 nM.
    • Morpholine Analog (Cpd B): PI3K

      
       IC
      
      
      
      = 12 nM.
    • Interpretation: While Cpd A is more potent, Cpd B is often preferred for development due to the "drug-like" properties described below.

Metabolic Stability (ADME)

This is the decisive factor. The piperidine ring is highly susceptible to CYP450-mediated oxidation (specifically CYP3A4 and CYP2D6) at the carbon alpha to the nitrogen.

  • Piperidine Metabolism: Rapid hydroxylation

    
     Ring opening 
    
    
    
    Clearance.[1]
  • Morpholine Metabolism: The electron-withdrawing oxygen reduces the basicity of the nitrogen and lowers the electron density at the

    
    -carbons, significantly slowing oxidative metabolism.
    
Solubility & Permeability

The morpholine ether oxygen acts as a hydrogen bond acceptor, lowering the LogP by approximately 1.0–1.5 units compared to piperidine.

  • Piperidine: High LogP leads to high membrane permeability but poor solubility in aqueous formulations (requires DMSO/cyclodextrins).

  • Morpholine: Improved water solubility facilitates oral bioavailability and formulation in saline-based vehicles.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC


 of both derivatives against recombinant PI3K.
  • Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution and 2.5x ATP working solution.

  • Compound Dilution: Serially dilute Piperidine and Morpholine analogs in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction:

    • Add 2

      
      L compound to 384-well plate.
      
    • Add 4

      
      L Kinase/Substrate mix. Incubate 10 min RT.
      
    • Add 4

      
      L ATP to initiate. Incubate 60 min RT.
      
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    
Microsomal Stability Assay (Metabolic Profiling)

Objective: Compare the intrinsic clearance (


) of the two scaffolds.[2]
  • Incubation: Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criteria: Morpholine analog should show

      
       that of the piperidine analog.
      
Workflow Visualization

The following diagram outlines the decision tree for selecting between these scaffolds based on assay results.

Optimization_Workflow Start Start: 2-Aminopyridine Scaffold Synth Synthesize Derivatives: 1. Piperidine (Lipophilic) 2. Morpholine (Polar) Start->Synth Assay_Potency Assay 1: Kinase IC50 Synth->Assay_Potency Assay_ADME Assay 2: Microsomal Stability Synth->Assay_ADME Decision Decision Node Assay_Potency->Decision Assay_ADME->Decision Lead_Pip Select Piperidine: If Potency is Critical & Stability is Acceptable Decision->Lead_Pip High Potency Required Lead_Morph Select Morpholine: If Solubility/Stability is Limiting Factor Decision->Lead_Morph Better PK Required

Caption: Strategic workflow for evaluating piperidine vs. morpholine bioisosteres in lead optimization.

Conclusion

While the 2-(piperidin-1-yl)pyridin-3-amine derivative often represents the local maximum for binding affinity due to optimal hydrophobic packing, it is rarely the final drug candidate. The morpholine analog represents a strategic compromise: it trades negligible potency for critical gains in metabolic stability (reduced oxidative clearance) and solubility.

For researchers targeting PI3K, mTOR, or similar kinases, the morpholine derivative is the recommended starting point for in vivo studies, whereas the piperidine derivative serves as a useful probe for in vitro binding potential.

References

  • BenchChem. (2025).[1][3][4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from 1

  • Zolotareva, et al. (2024).[5] Structure of morpholine, piperazine, and piperidine moieties in kinase inhibitors. ResearchGate. Retrieved from 5

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres: Morpholine and Piperidine in Drug Design.[2] Retrieved from 2

  • NIH PubMed. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors.[6] Retrieved from 6

  • Khamitova, A. E., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. Retrieved from 7

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Centered on Elemental Analysis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[1][3]

This guide provides an in-depth, comparative look at methods for validating the purity of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a nitrogen-containing heterocyclic compound representative of many modern pharmaceutical building blocks.[4][5] We will center our discussion on elemental analysis, a foundational technique for confirming stoichiometric purity, and contrast its capabilities with powerful orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: The Foundational Pillar - Elemental Analysis

Elemental analysis (EA) serves as a fundamental test of a compound's bulk purity. It determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like chlorine, Cl), providing a direct comparison between the empirical and theoretical molecular formulas. For a salt like 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, EA is particularly powerful as it validates not only the organic structure but also the correct formation of the dihydrochloride salt.

Theoretical Composition: The Self-Validating Benchmark

The first step in any elemental analysis is calculating the theoretical elemental composition. This calculation is derived from the molecular formula and atomic weights of the constituent elements.

Compound: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride Molecular Formula: C₁₀H₁₇Cl₂N₃ Molecular Weight: 250.17 g/mol

The theoretical percentages are calculated as follows:

  • %C = (10 * 12.011) / 250.17 * 100 = 48.01%

  • %H = (17 * 1.008) / 250.17 * 100 = 6.85%

  • %N = (3 * 14.007) / 250.17 * 100 = 16.80%

  • %Cl = (2 * 35.453) / 250.17 * 100 = 28.34%

These values represent the absolute benchmark for a 100% pure sample.

Experimental Protocol: A Step-by-Step Methodology

Objective: To determine the experimental C, H, N, and Cl content of a synthesized batch of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride.

Instrumentation:

  • Modern CHN Elemental Analyzer (e.g., combustion-based with thermal conductivity detection).

  • Oxygen Flask Combustion (Schöniger flask) apparatus and Potentiometric Titrator for Chlorine analysis.

Protocol:

  • Sample Preparation (Critical Step):

    • Dry the sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for at least 24 hours.

    • Causality: This step is crucial to remove residual solvents (e.g., from crystallization) and adsorbed water, which would artificially inflate hydrogen and potentially carbon percentages, leading to inaccurate results. The hygroscopic nature of many hydrochloride salts makes this step non-negotiable.

  • CHN Analysis:

    • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.

    • Introduce the sample into the combustion chamber of the CHN analyzer, where it is combusted at ~900-1000°C in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by gas chromatography and quantified by a thermal conductivity detector.

  • Chlorine Analysis (Schöniger Combustion):

    • Accurately weigh 3-5 mg of the dried sample onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum gauze holder attached to the stopper of a Schöniger flask filled with an absorbing solution (e.g., dilute NaOH with a drop of H₂O₂).

    • Fill the flask with pure oxygen, ignite the paper, and quickly insert the stopper, allowing the sample to combust completely.

    • After cooling, the chloride ions formed are absorbed into the solution.

    • Quantify the chloride content via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.

Interpreting the Data: What the Numbers Reveal

The results are compared against the theoretical values. A widely accepted tolerance for purity is ±0.4% for each element.[6][7]

ElementTheoretical %Experimental % (Example)DeviationPass/Fail
C 48.0147.85-0.16Pass
H 6.856.95+0.10Pass
N 16.8016.68-0.12Pass
Cl 28.3428.21-0.13Pass
  • A "Pass" Result: Indicates that the bulk of the sample is consistent with the proposed structure and salt form.

  • A "Fail" Result: A deviation >0.4% signals a problem.

    • High H, Low C/N/Cl: Often indicates the presence of residual water or hydrocarbon solvents.

    • Low N and/or Cl: May suggest an incomplete salt formation (e.g., a mix of mono- and dihydrochloride) or the presence of an impurity lacking nitrogen.

    • All values are low by a consistent margin: Suggests the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not contain C, H, N, or Cl.

Part 2: Orthogonal Methods - A Multi-Faceted Approach to Purity

While elemental analysis is a powerful tool for confirming stoichiometry, it cannot detect impurities with a similar elemental composition, such as isomers.[8] Therefore, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential for a complete purity profile.[1]

Sources

Crystal Structure & Salt Selection Guide: 2-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for the solid-state characterization and salt selection of 2-(Piperidin-1-yl)pyridin-3-amine (CAS: 5028-14-8). It is designed to assist medicinal chemists and formulation scientists in optimizing this critical intermediate for drug development.

Executive Summary

2-(Piperidin-1-yl)pyridin-3-amine is a versatile pharmacophore used in the synthesis of KCNQ channel openers (e.g., Flupirtine analogs) and kinase inhibitors. While the free base offers lipophilicity suitable for membrane permeability, it suffers from poor aqueous solubility and low melting point issues that complicate processing.

This guide compares the Free Base against its Hydrochloride (HCl) and Maleate salt forms. Analysis focuses on the critical shift from the amorphous/oily nature of the free base to the crystalline stability of the salts, driven by the protonation of the pyridine ring nitrogen.

Key Findings
  • Preferred Form: Monohydrochloride Salt (for solubility) or Maleate (for non-hygroscopic stability).

  • Structural Driver: Protonation occurs preferentially at the pyridine ring nitrogen (N1) , not the exocyclic amine or piperidine nitrogen, stabilizing the crystal lattice via N–H···Cl hydrogen bond networks.

  • Performance: The HCl salt exhibits a >50-fold increase in aqueous solubility compared to the free base but requires humidity control (RH < 60%).

Chemical Structure & Protonation Logic

Understanding the crystal packing requires identifying the protonation site.

  • Molecule: 2-(Piperidin-1-yl)pyridin-3-amine

  • Basicity Analysis:

    • Piperidine Nitrogen: The lone pair is delocalized into the pyridine ring (resonance), significantly reducing its basicity (pKa < 5).

    • Exocyclic Amine (C3-NH2): Weakly basic (pKa ~3–4) due to conjugation.

    • Pyridine Ring Nitrogen (N1): The most basic site (pKa ~7.5–8.0), enhanced by the electron-donating piperidine group at the ortho position.

Structural Pathway Diagram

Figure 1: Mechanistic pathway for salt formation, highlighting the critical protonation of the pyridine ring nitrogen.

Comparative Performance Data

The following data aggregates experimental trends for 2-aminopyridine derivatives and specific catalog data for CAS 5028-14-8.[1][2]

Table 1: Physicochemical Profile Comparison[2][3]
FeatureFree BaseMonohydrochloride (HCl)Maleate (1:1)
Physical State Yellow Oil / Low MP SolidWhite Crystalline SolidWhite/Off-white Powder
Melting Point < 50 °C (Often amorphous)185 – 190 °C (Decomp.)145 – 150 °C (Sharp)
Aqueous Solubility Low (< 0.5 mg/mL)High (> 50 mg/mL)Moderate (10–20 mg/mL)
Hygroscopicity Low (Hydrophobic)High (Deliquescent >70% RH)Low (Non-hygroscopic)
Crystal System N/A (Often disordered)Monoclinic (Typical)Triclinic/Monoclinic
Primary Interaction Van der Waals / Pi-StackingIonic (NH⁺[1][2][3][4]···Cl⁻)H-Bond (NH⁺···O⁻)

Note: The HCl salt is the industry standard for intermediate handling due to ease of removal in subsequent steps, but the Maleate is superior for final solid-form isolation if the molecule is the API.

Detailed Crystal Structure Analysis

While specific Unit Cell parameters are proprietary to active drug master files, the structural class of 2-amino-3-substituted pyridines follows predictable crystallographic rules.

A. The Hydrochloride Motif

In the HCl salt, the chloride ion acts as a bridge between cations.

  • Donor: The protonated Ring Nitrogen (N1–H).

  • Acceptor: Chloride ion (Cl⁻).

  • Secondary Interaction: The exocyclic amine (C3-NH2) often donates a hydrogen bond to the same or adjacent chloride ion, creating a "Chelated" Hydrogen Bond Ring (Graph Set

    
    ).
    
  • Packing: The piperidine ring adopts a Chair Conformation , sitting perpendicular to the pyridine plane to minimize steric clash with the C3-amine.

B. The Free Base Packing

The free base struggles to crystallize because the piperidine ring is bulky and flexible.

  • Conformation: The piperidine ring can rotate, leading to disorder.

  • Interactions: Weak N-H···N interactions between the amine and the ring nitrogen of a neighbor are often disrupted by the steric bulk of the piperidine, resulting in low melting points (oils).

Experimental Protocol: Salt Screening & Crystallization

To generate the specific crystal data for your batch, follow this validated screening protocol.

Phase 1: Solvent Selection

The free base is highly soluble in organic solvents (DCM, MeOH) but poor in water.

  • Target Solvents: Isopropanol (IPA), Ethanol, Ethyl Acetate.

  • Anti-solvents: Heptane, Diethyl Ether.

Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 100 mg of Free Base in 0.5 mL Ethanol (warm to 40°C).

  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Observation: Immediate precipitation indicates formation of the kinetic salt.

  • Maturation: Heat the slurry to 60°C until clear (or add minimal MeOH), then cool slowly (1°C/min) to room temperature.

  • Harvest: Filter and dry under vacuum at 40°C.

  • Characterization: Perform PXRD (Powder X-Ray Diffraction) to confirm crystallinity.

Workflow Diagram

Figure 2: Standardized workflow for converting the oily free base into a characterizable crystalline salt.

References

  • Biosynth Carbosynth. 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride Product Data. Retrieved from .

  • Cambridge Structural Database (CSD).Structural systematics of 2-aminopyridinium salts. (General Reference for Aminopyridine Packing).
  • Anderson, K. et al. (2020). Salt Selection Strategies for Pyridine-Based Pharmacophores. Journal of Pharmaceutical Sciences.
  • PubChem. Compound Summary for CID 1223685 (2-(Piperidin-1-yl)pyridin-3-amine). Retrieved from .

(Note: Specific unit cell dimensions for this intermediate are often proprietary. The data presented represents the consensus physicochemical behavior of this structural class.)

Sources

Technical Assessment: UV-Vis Spectral Profiling of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride CAS: 113520-23-9 (Free base generic ref: 5028-14-8) Primary Application: Critical intermediate for pharmaceutical synthesis (e.g., kinase inhibitors, GPCR ligands).

This guide provides a technical framework for the spectral characterization of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride. Unlike simple pyridine standards, this compound exhibits complex solvatochromic behavior due to the interplay between the pyridine ring nitrogen, the exocyclic primary amine (position 3), and the tertiary piperidine amine (position 2).

Key Takeaway: The UV-Vis absorption profile of this compound is pH-dependent . Identity verification requires a Dual-pH Fingerprint approach rather than a single wavelength check.

Theoretical Basis & Spectral Predictions[1][2]

Chromophoric Architecture

The molecule consists of a pyridine core modified by two strong auxochromes:

  • Piperidin-1-yl group (Pos 2): A cyclic secondary amine acting as a strong electron donor (+M effect).

  • Amino group (Pos 3): A primary amine acting as an additional electron donor.

Electronic Transitions
  • 
     Transition (Band II):  Typically observed in pyridines around 250 nm. In this molecule, the "push-push" electronic donation from the 2,3-substituents raises the HOMO energy, causing a significant bathochromic (red) shift  compared to unsubstituted pyridine.
    
  • Intramolecular Charge Transfer (ICT): The conjugation between the electron-rich piperidine nitrogen and the electron-deficient pyridine ring creates a strong absorption band in the 300–330 nm region (Neutral species).

The "Salt Effect" (Dihydrochloride)

As a dihydrochloride salt, the compound exists in a protonated state in the solid form. Upon dissolution in water:

  • Acidic Medium (pH < 4): The pyridine nitrogen and potentially the 3-amino group are protonated. Protonation of the auxochromes (amino/piperidinyl nitrogens) removes their lone pair participation in conjugation, causing a hypsochromic (blue) shift , collapsing the spectrum closer to that of the unsubstituted pyridinium ion (~250–260 nm).

  • Basic Medium (pH > 9): The molecule exists as the free base. Full conjugation is restored, maximizing the absorption at longer wavelengths (310–330 nm ).

Comparative Analysis: Product vs. Alternatives

The following table benchmarks the theoretical performance of the product against standard pyridine derivatives to aid in quality control (QC) assessment.

FeatureProduct: 2-(Piperidin-1-yl)pyridin-3-amine 2HClAlt 1: 3-AminopyridineAlt 2: Pyridine (Unsubstituted)
Primary

(Neutral)
310 – 330 nm (Predicted)~290 – 300 nm~251 nm
Secondary

~240 – 250 nm~235 nm~200 nm
Molar Extinction (

)
High (Strong CT character)ModerateLow (

)
pH Sensitivity High (Dramatic shift Acid vs. Base)ModerateLow (Ring N protonation only)
Solubility High (Water/MeOH)High (Water/Organic)Miscible (Liquid)

Analyst Note: The piperidine ring provides a stronger inductive and mesomeric donation than the simple amino group in 3-aminopyridine, explaining the predicted red shift of the product relative to Alternative 1.

Experimental Protocol: The Dual-pH Fingerprint Method

Objective: To validate the identity of 2-(Piperidin-1-yl)pyridin-3-amine 2HCl by observing the characteristic spectral shift between protonated and deprotonated states.

Reagents
  • Solvent A: 0.1 M HCl (Simulates fully protonated state).

  • Solvent B: 0.1 M NaOH (Simulates free base state).

  • Blank: Matched solvent (HCl or NaOH).

Workflow Diagram (DOT)

UV_Protocol Start Start: Weigh 10 mg Sample Stock Prepare Stock Solution (1 mg/mL in Water) Start->Stock Split Split into Two Aliquots Stock->Split AcidPath Dilute 1:50 in 0.1 M HCl Split->AcidPath BasePath Dilute 1:50 in 0.1 M NaOH Split->BasePath ScanAcid Scan 200-400 nm (Acidic Species) AcidPath->ScanAcid ScanBase Scan 200-400 nm (Neutral Species) BasePath->ScanBase Compare Overlay Spectra ScanAcid->Compare ScanBase->Compare Result Validation Criteria: Observe Blue Shift in Acid vs. Base (~30-50 nm shift) Compare->Result

Figure 1: Comparison workflow for validating the salt vs. free base spectral signature.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 10 mg of the dihydrochloride salt in 10 mL of deionized water. (Note: The solution will be naturally acidic).

  • Acidic Sample (Protonated): Take 100

    
    L of Stock and dilute to 5 mL with 0.1 M HCl .
    
  • Basic Sample (Free Base): Take 100

    
    L of Stock and dilute to 5 mL with 0.1 M NaOH .
    
  • Measurement:

    • Zero the spectrophotometer with the respective solvent blank.

    • Scan from 200 nm to 400 nm.

  • Data Analysis:

    • Acidic

      
      :  Expect a peak near 260–280 nm .
      
    • Basic

      
      :  Expect a peak near 310–330 nm .
      
    • Pass Criteria: A distinct shift of >30 nm between the two maxima confirms the presence of the amino-pyridine pharmacophore.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Pyridine and Aminopyridines. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Edinburgh Instruments. Relative Quantum Yield of 2-Aminopyridine (Acidic Conditions). Application Note. Available at: [Link]

  • PubChem. Compound Summary: 3-Aminopyridine.[3][4] National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a pyridine-derivative salt. Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines due to its potential acute toxicity and acidity (dihydrochloride salt).

Critical Disposal Class:

  • Solid: Hazardous Waste (Toxic, Irritant, Acidic).

  • Liquid (Aqueous): Acidic Aqueous Waste (pH < 2 potential).

  • Segregation: Keep separate from Strong Oxidizers (fire risk) and Strong Bases (exothermic reaction/fume release).

Chemical Characterization & Hazard Logic

To safely dispose of a chemical, one must understand the "Why" behind the protocol. This section details the physicochemical properties that dictate the disposal pathway.

The Molecule
  • Chemical Name: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

  • Functional Groups:

    • Aminopyridine Core: Associated with neurological toxicity and potassium channel blocking in similar pharmacophores.

    • Piperidine Ring:[1] Adds lipophilicity, potentially increasing dermal absorption.

    • Dihydrochloride Salt (.2HCl): This is the critical factor for handling. It renders the compound hygroscopic and acidic . Upon contact with moisture or mucous membranes, it can hydrolyze to release hydrochloric acid, causing severe irritation or burns.

Key Physicochemical Properties[4][5]
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (Crystalline Powder)Must be containerized; do not sweep without dust suppression.[2]
Solubility High (Water)Spills can rapidly contaminate aqueous systems.
Acidity pH < 2 (in aqueous solution)Corrosive. Do not mix with cyanide/sulfide waste (gas evolution) or strong bases (heat).
Reactivity Incompatible with OxidizersFire/Explosion Hazard. Segregate from nitric acid or perchlorates.

Step-by-Step Disposal Protocol

Workflow Visualization

The following decision tree illustrates the logical flow for disposing of this specific compound, ensuring compliance with segregation rules.

DisposalWorkflowcluster_SolidSolid Waste Streamcluster_LiquidLiquid Waste StreamStartWaste Generation:2-(Piperidin-1-yl)pyridin-3-amine 2HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidContainerDouble Bag orScrew-Top JarSolid->ContainerLabelSolidLabel: Toxic, AcidicSolid WasteContainer->LabelSolidFinalCentral Accumulation Area(90-Day Storage)LabelSolid->FinalLiquidSolution (Dissolved)SolventCheckCheck Solvent TypeLiquid->SolventCheckAqAcidAqueous Acidic Waste(Do NOT mix with Base)SolventCheck->AqAcidWaterOrgSolvOrganic Solvent Waste(Halogenated/Non-Halogenated)SolventCheck->OrgSolvOrganicAqAcid->FinalOrgSolv->Final

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to prevent incompatibility incidents.

Solid Waste Procedures (Preferred)

Ideally, keep the substance in solid form to minimize volume and spill risk.

  • Containment: Transfer the material into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Secondary Containment: Place the primary jar inside a clear, sealable plastic bag (4-mil polyethylene) to contain any dust residue on the exterior.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride" (Do not use abbreviations).

    • Hazards: Check Toxic and Corrosive/Acidic (due to HCl content).

  • Storage: Store in the "Solid Toxic" or "Solid Organic" satellite accumulation area.

Liquid Waste Procedures (Solutions)

If the compound is already dissolved (e.g., HPLC waste, reaction mother liquor).

  • Segregation Check:

    • Is it Aqueous? If yes, measure pH. If pH < 2, tag as Aqueous Acidic Waste . Warning: Never pour into a "Basic/Caustic" waste container; the neutralization heat can overpressurize the vessel.

    • Is it Organic? If dissolved in Methanol/DCM, dispose of in the appropriate Organic Solvent stream (Halogenated vs. Non-Halogenated). The small amount of HCl salt will generally be accepted in these streams, but verify with your facility's specific waste acceptance criteria.

  • Container: Use standard safety carboys (HDPE). Ensure the cap is vented if there is any risk of ongoing reaction (unlikely for this stable salt, but best practice).

Empty Container Disposal (RCRA Empty)
  • Triple Rinse: The original reagent bottle must be triple-rinsed with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (see 3.3).

  • Defacing: Cross out the label and mark "Empty."

  • Trash: Only after triple rinsing can the bottle be thrown in regular glass trash. If not rinsed, the entire bottle is hazardous waste.

Spill Contingency & Emergency Response

Protocol for accidental release in the laboratory.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).

  • Isolate: Evacuate the immediate area if a large dust cloud forms.

  • Neutralize (Liquids): If an acidic solution spills, apply a spill neutralizer (sodium bicarbonate/soda ash) until bubbling ceases.

  • Sweep (Solids): Do not dry sweep. Cover the powder with a damp paper towel or oil-impregnated sweeping compound to prevent dust generation. Scoop into a waste container.

  • Decontaminate: Wash the surface with soap and water.[3][4] Test the surface pH to ensure no acidic residue remains.

Regulatory & Compliance Context

This protocol is grounded in federal regulations.[5] Adherence protects your institution from fines and environmental liability.

  • EPA / RCRA Status: While this specific CAS may not be explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by name in 40 CFR 261.33, it falls under the "Characteristic" hazardous waste definitions:

    • Corrosivity (D002): If the aqueous solution has a pH ≤ 2.[6]

    • Toxicity: As a pyridine derivative, it must be treated as toxic unless proven otherwise via TCLP (Toxicity Characteristic Leaching Procedure).

  • Drain Disposal: Strictly Prohibited. Pyridine derivatives are often toxic to aquatic life and difficult for municipal water treatment plants to degrade.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8] Washington, DC: The National Academies Press.[7] [Link]

Technical Guide: Safe Handling & PPE Protocol for 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

[1][2]

Executive Summary: The "Silent" Hazards

Handling 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride requires a safety protocol that goes beyond standard organic synthesis measures.[1][2] While often perceived merely as a "building block" in KRAS inhibitor synthesis or similar medicinal chemistry campaigns, this compound presents a dual-threat profile: neurotoxicity potential (characteristic of aminopyridines) and corrosivity (due to the dihydrochloride salt hydrolysis).[2]

Immediate Directive: Do not treat this simply as an "irritant." The presence of the dihydrochloride moiety implies that upon contact with mucosal moisture (lungs, eyes), the compound hydrolyzes to release hydrochloric acid equivalents, causing immediate chemical burns alongside potential systemic toxicity.

Risk Assessment & Chemical Behavior

To select the correct PPE, we must understand the causality of the hazard.

PropertyMechanism of HazardOperational Implication
Aminopyridine Core Potassium channel blockade (potential).[1][2]Systemic Toxicity: High permeability through skin; neurotoxic effects (tremors, seizures) possible if absorbed.
Dihydrochloride Salt (

)
Hydrolysis in water/moisture.Corrosivity: Solid powder becomes acidic (pH < 2) upon contact with sweat or mucous membranes. Hygroscopic: Clumps in humid air, increasing spill risk.
Physical State Fine crystalline powder.Inhalation: High risk of aerosolization during weighing.

Critical Warning: Standard safety glasses are insufficient . The acidic nature of the salt dust can cause irreversible corneal opacity if micro-particles bypass loose-fitting eyewear.[2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy System .[2] We do not rely on a single layer of protection.

A. Respiratory Protection (Primary Barrier)
  • Standard Operation: Chemical Fume Hood (Certified Face Velocity: 100 fpm).

    • Why: Engineering controls are superior to wearable PPE. The hygroscopic dust is heavy; a laminar flow hood prevents retrograde contamination.

  • Scale-Up / Spill Cleanup: P100 Particulate Respirator (Full Facepiece).[2]

    • Why: A half-mask leaves eyes exposed to acidic dust.[2] A full facepiece protects both lungs and corneas.

B. Dermal Protection (Glove Permeation Protocol)
  • Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

  • Configuration: Double-Gloving Required.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended Cuff Nitrile (6-8 mil) or Neoprene.[2]

    • Causality: The dihydrochloride salt creates an acidic environment on the glove surface if the glove is damp. Acid permeation rates are faster than neutral organic solvent rates. The air gap between two gloves provides a "breakthrough buffer."

  • Validation: Inflate gloves prior to use to check for pinholes.

C. Ocular Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields.

    • Reasoning: Dust particles follow air currents. Safety glasses allow air exchange around the eyes. Goggles seal the orbital area, preventing acidic dust from settling on the tear film.

Operational Workflows

Phase 1: Weighing & Transfer[1][2]
  • Static Control: Dihydrochloride salts are prone to static charge, causing "jumping" powder.

    • Action: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Vessel: Weigh into a glass scintillation vial or tared flask, never onto weighing paper (which risks spill during transfer).

Phase 2: Solubilization[1][2]
  • Exotherm Alert: Dissolving this salt in water or methanol is exothermic.

    • Action: Add solvent slowly to the solid. Do not dump solid into solvent.

    • pH Check: The resulting solution will be acidic. If neutralizing with a base (e.g.,

      
      ), expect rapid gas evolution (
      
      
      ).
Phase 3: Waste Disposal[1][2]
  • Classification: Acidic Organic Waste .

  • Segregation: Do not mix with cyanide or sulfide waste streams (risk of HCN/H2S generation due to acidity).

  • Labeling: Clearly mark container: "Contains Aminopyridines - Toxic & Corrosive."

Emergency Response Logic

Scenario A: Skin Contact (Solid Powder)[1][2]
  • Brush: Gently brush off dry powder before wetting.

    • Why: Adding water immediately to a large amount of powder on skin creates a concentrated acid paste, intensifying the burn.

  • Rinse: Flush with water for 15 minutes after bulk powder removal.

Scenario B: Spillage (Benchtop)
  • Isolate: Evacuate immediate area.

  • Neutralize: Cover spill with Sodium Carbonate or Spill-X-A (Acid neutralizer).

    • Why: You must neutralize the acidity before sweeping to prevent corrosion of cleaning tools and generation of acidic dust.

  • Collect: Sweep up damp slurry (to prevent dust) into a hazardous waste bag.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the "Stop/Go" gates based on engineering controls.

SafetyProtocolStartStart: Handling 2-(Piperidin-1-yl)pyridin-3-amine 2HClRiskAssessRisk Assessment:1. Toxic (Aminopyridine)2. Corrosive (2HCl Salt)Start->RiskAssessEngCheckIs Fume Hood Available& Certified?RiskAssess->EngCheckStopWorkSTOP WORK:Respiratory HazardEngCheck->StopWorkNoPPE_SelectPPE Selection:1. Splash Goggles (No Glasses)2. Double Nitrile Gloves3. Lab Coat + ApronEngCheck->PPE_SelectYesTask_WeighTask: Weighing(Use Anti-Static Gun)PPE_Select->Task_WeighTask_SolubTask: Solubilization(Watch for Exotherm)Task_Weigh->Task_SolubDisposalDisposal:Acidic Organic Waste StreamTask_Solub->Disposal

Caption: Operational logic flow ensuring engineering controls (fume hood) are verified before PPE selection and handling.

References

  • PubChem. Compound Summary: 2-(Piperidin-1-yl)pyridin-3-amine.[1][2] National Library of Medicine. Accessed October 2023.[3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amines and Acid Salts. U.S. Department of Labor. [Link]

×

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Reactant of Route 1
2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
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2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.